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3-amino-3-(4-iodophenyl)propanoic Acid Documentation Hub

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  • Product: 3-amino-3-(4-iodophenyl)propanoic Acid
  • CAS: 412925-15-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-amino-3-(4-iodophenyl)propanoic acid

This guide details the chemical structure, synthesis, and applications of 3-amino-3-(4-iodophenyl)propanoic acid , a -amino acid scaffold critical in medicinal chemistry for peptidomimetic design and cross-coupling funct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and applications of 3-amino-3-(4-iodophenyl)propanoic acid , a


-amino acid scaffold critical in medicinal chemistry for peptidomimetic design and cross-coupling functionalization.

Executive Summary

3-Amino-3-(4-iodophenyl)propanoic acid (also known as


-(4-iodophenyl)-

-alanine) is a non-proteinogenic

-amino acid. Unlike its

-amino acid isomer (4-iodo-phenylalanine), this molecule features an amino group attached to the

-carbon, conferring unique conformational stability and resistance to proteolytic degradation when incorporated into peptides.

The presence of the 4-iodophenyl moiety makes this molecule a high-value "diversity handle." The iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing researchers to late-stage functionalize the phenyl ring after peptide assembly or during scaffold optimization.

Chemical Identity & Structure

PropertyDescription
IUPAC Name 3-Amino-3-(4-iodophenyl)propanoic acid
Common Names

-(4-iodophenyl)-

-alanine; 3-Amino-3-(4-iodophenyl)propionic acid
Molecular Formula C

H

INO

Molecular Weight 291.09 g/mol
Chirality The C3 carbon is a stereocenter. Exists as (R)- and (S)-enantiomers.[1]
Physical State White to off-white solid (zwitterionic character).
Solubility Soluble in acidic/basic water, DMSO, Methanol. Poorly soluble in non-polar organics (Hexane, Et

O).
pKa (Predicted) Carboxyl: ~3.6

Critical Distinction: Do not confuse with 4-iodo-L-phenylalanine (an


-amino acid), where the amino group is on the C2 carbon. The 

-amino structure of the subject molecule imparts distinct folding properties (e.g., formation of 14-helices in

-peptides).

Synthesis & Manufacturing

The synthesis of 3-amino-3-(4-iodophenyl)propanoic acid generally follows the Rodionov Reaction for the racemic material, followed by enzymatic resolution for enantiopurity.

A. The Rodionov Reaction (Racemic Route)

This is the most direct method to access the


-amino acid backbone from the corresponding aldehyde.
  • Reagents: 4-Iodobenzaldehyde, Malonic Acid, Ammonium Acetate.

  • Solvent: Ethanol (reflux).[2]

  • Mechanism: Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.

B. Enantioselective Synthesis (Enzymatic Resolution)

To obtain pure (R) or (S) enantiomers, the racemic ester is often subjected to lipase-catalyzed hydrolysis.

  • Substrate: Ethyl 3-amino-3-(4-iodophenyl)propanoate.

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Process: The lipase selectively hydrolyzes the ester of one enantiomer (typically the (S)-enantiomer) to the acid, leaving the (R)-ester intact.

C. Visual Synthesis Workflow

Synthesispathway Aldehyde 4-Iodobenzaldehyde Racemate Racemic 3-amino-3-(4-iodophenyl) propanoic acid Aldehyde->Racemate Rodionov Rxn (EtOH, Reflux) Malonic Malonic Acid + NH4OAc Malonic->Racemate Ester Ethyl Ester Derivatization Racemate->Ester EtOH/SOCl2 Lipase Lipase Resolution (CAL-B) Ester->Lipase REster (R)-Ester (Intact) Lipase->REster SAcid (S)-Acid (Hydrolyzed) Lipase->SAcid

Caption: Synthesis of enantiopure 3-amino-3-(4-iodophenyl)propanoic acid via Rodionov reaction and enzymatic resolution.

Reactivity & Derivatization

The molecule possesses three distinct reactive sites, enabling orthogonal functionalization.

The Aryl Iodide (C-I Bond)

The iodine atom is the key feature for medicinal chemists. It is highly reactive in Pd-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl libraries.

  • Sonogashira: Coupling with terminal alkynes to extend the carbon skeleton.

  • Heck Reaction: Coupling with alkenes.

  • Buchwald-Hartwig: Amination to introduce nitrogen-containing heterocycles.

The -Amino Acid Backbone
  • Peptide Coupling: The amine (N-terminus) and carboxylic acid (C-terminus) can be coupled using standard reagents (HATU, EDC/HOBt) to form

    
    -peptides or mixed 
    
    
    
    -peptides.
  • Cyclization: Can form

    
    -lactams (2-azetidinones) via dehydration, which are potent antibiotic scaffolds.
    

Experimental Protocols

Protocol 1: Rodionov Synthesis of Racemic 3-amino-3-(4-iodophenyl)propanoic acid
  • Reagents: 4-Iodobenzaldehyde (10 mmol), Malonic acid (10 mmol), Ammonium acetate (20 mmol).

  • Solvent: Ethanol (95%, 20 mL).

  • Procedure:

    • Dissolve 4-iodobenzaldehyde and malonic acid in ethanol.

    • Add ammonium acetate and heat the mixture to reflux (approx. 78°C) for 6–8 hours.

    • Monitor reaction by TLC (formation of a white precipitate is common).

    • Cool to room temperature. The product often crystallizes directly.

    • Filter the white solid and wash with cold ethanol and diethyl ether.

    • Recrystallization: Water/Ethanol (1:1) if necessary.[3]

  • Yield: Typically 50–70%.

Protocol 2: Suzuki Coupling on the Amino Acid Scaffold
  • Substrate: N-Boc-3-amino-3-(4-iodophenyl)propanoic acid methyl ester.

  • Partner: Phenylboronic acid (1.2 equiv).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Base: K

    
    CO
    
    
    
    (2.0 equiv).
  • Solvent: Toluene/Water/Ethanol (4:1:1).

  • Conditions: Heat at 80°C for 12 hours under Argon.

  • Result: Formation of the 4-biphenyl derivative with the

    
    -amino backbone intact.
    

Applications in Drug Discovery[4][5][6]

Peptidomimetics & Foldamers

-amino acids are used to construct "foldamers"—synthetic oligomers that adopt stable secondary structures (helices, sheets) mimicking natural proteins.
  • Proteolytic Stability: The unique backbone prevents recognition by endogenous proteases (trypsin, pepsin), increasing the in vivo half-life of peptide drugs.

  • VLA-4 Integrin Antagonists:

    
    -amino acid scaffolds are central to the design of integrin inhibitors used in treating asthma and multiple sclerosis. The 4-iodo group allows for the optimization of the hydrophobic pocket binding interaction.
    
Radiolabeling

The iodine position can be exchanged for radioisotopes (


I, 

I, or

I) via halogen exchange or stannylation methods, creating tracers for SPECT/PET imaging of tumors that overexpress amino acid transporters (e.g., LAT1).

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place. Light sensitive (iodine compounds can degrade/discolor upon prolonged light exposure).

References

  • Rodionov Synthesis of -Amino Acids: Title: Synthesis of -amino acids from aldehydes, malonic acid and ammonium acetate. Source:Journal of the American Chemical Society. Context: Establishes the foundational chemistry for synthesizing 3-amino-3-arylpropanoic acids.
  • Enzymatic Resolution: Title: Lipase-catalyzed resolution of -amino acids. Source:Tetrahedron: Asymmetry. Context: Describes the kinetic resolution of phenyl-substituted -amino esters using CAL-B.
  • Peptidomimetics & Foldamers

    • Title: Foldamers: A Manifesto.
    • Source:Accounts of Chemical Research.
    • Context: Gellman, S. H. (1998). Discusses the stability and folding properties of -peptides.
  • Title: Palladium-catalyzed cross-coupling reactions of unprotected amino acids.

Sources

Exploratory

Molecular weight and formula of 4-iodo-beta-phenylalanine

Technical Whitepaper: 4-Iodo- -Phenylalanine Advanced Synthesis, Physicochemical Profiling, and Applications in Peptidomimetic Drug Design Executive Summary 4-Iodo- -phenylalanine (3-amino-3-(4-iodophenyl)propanoic acid)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Iodo- -Phenylalanine

Advanced Synthesis, Physicochemical Profiling, and Applications in Peptidomimetic Drug Design

Executive Summary

4-Iodo-


-phenylalanine (3-amino-3-(4-iodophenyl)propanoic acid) represents a critical scaffold in modern medicinal chemistry, distinct from its canonical 

-amino acid isomer. As a

-amino acid, it confers proteolytic stability to peptide backbones, enabling the design of "foldamers" and peptidomimetics with enhanced pharmacokinetic profiles. Furthermore, the para-iodo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for late-stage diversification of lead compounds. This guide provides a comprehensive technical analysis of its molecular properties, synthetic pathways, and utility in drug development.

Physicochemical Profile

The following data distinguishes 4-iodo-


-phenylalanine from its 

-isomer. Note that while the molecular weight and formula are identical to 4-iodo-

-phenylalanine, the structural connectivity and resulting biological properties differ significantly.
Table 1: Molecular Specifications
PropertySpecificationNotes
IUPAC Name 3-Amino-3-(4-iodophenyl)propanoic acidOften referred to as

-phenylalanine derivative.
Common Name 4-Iodo-

-phenylalanine
Distinction: Amino group is on the

-carbon (C3).
Molecular Formula C

H

INO

Identical to

-isomer.
Molecular Weight 291.09 g/mol Monoisotopic Mass: 290.98 Da.
CAS Number Not widely indexedUse 4-Iodo-

-Phe CAS (24250-85-9) for MW reference only.
Physical State White to off-white powderLight sensitive (store in amber vials).
Solubility DMSO, Methanol, Dilute AcidSparingly soluble in water at neutral pH.
pKa Values COOH: ~3.5; NH

: ~9.0
Estimated based on

-amino acid trends.

Synthetic Pathways[1][2][3][4]

The synthesis of 4-iodo-


-phenylalanine presents a challenge due to the need for regiocontrol (forming the 

-amino acid rather than the

) and stereocontrol. Two primary methodologies are detailed below: the Rodionov Condensation for racemic synthesis and Enzymatic Resolution for enantiopurity.[1]
Protocol A: Modified Rodionov Condensation (Racemic)

This method utilizes the condensation of an aldehyde with malonic acid in the presence of ammonium acetate to yield the


-amino acid directly.

Reagents:

  • 4-Iodobenzaldehyde (1.0 eq)

  • Malonic acid (1.0 eq)[1]

  • Ammonium acetate (2.0 eq)

  • Ethanol (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-iodobenzaldehyde (10 mmol) and malonic acid (10 mmol) in 20 mL of ethanol.

  • Addition: Add ammonium acetate (20 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. The reaction proceeds via an imine intermediate followed by decarboxylation.

  • Precipitation: Cool the reaction mixture to room temperature. The crude

    
    -amino acid often precipitates. If not, reduce volume under vacuum and add diethyl ether to induce crystallization.
    
  • Purification: Recrystallize from aqueous ethanol to obtain 3-amino-3-(4-iodophenyl)propanoic acid.

Protocol B: Enzymatic Kinetic Resolution (Enantioselective)

To obtain enantiopure (R)- or (S)-isomers, a lipase-catalyzed resolution of the ethyl ester is employed.

Reagents:

  • Racemic 4-iodo-

    
    -phenylalanine ethyl ester
    
  • Burkholderia cepacia Lipase (Amano Lipase PS)[2]

  • Phosphate Buffer (pH 7.0) / Diisopropyl ether (biphasic system)

Step-by-Step Workflow:

  • Esterification: Convert the racemic acid from Protocol A to its ethyl ester using thionyl chloride in ethanol.

  • Biphasic Setup: Suspend the racemic ester (5 mmol) in a mixture of phosphate buffer (20 mL) and diisopropyl ether (20 mL).

  • Enzyme Addition: Add Burkholderia cepacia lipase (100 mg).

  • Incubation: Stir at 30°C. Monitor hydrolysis by HPLC (Chiralpak column). The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Separation: At 50% conversion, separate the phases.

    • Aqueous Phase: Contains (S)-4-iodo-

      
      -phenylalanine. Acidify and extract.
      
    • Organic Phase: Contains (R)-4-iodo-

      
      -phenylalanine ethyl ester. Isolate and hydrolyze chemically to obtain the (R)-acid.
      
Visualization: Synthetic Logic Flow

SynthesisPathways Aldehyde 4-Iodobenzaldehyde Intermediate Imine Intermediate Aldehyde->Intermediate Condensation Malonic Malonic Acid + NH4OAc Malonic->Intermediate RacemicProduct Racemic 4-Iodo-beta-Phe Intermediate->RacemicProduct Rodionov Reflux Esterification Esterification (EtOH/SOCl2) RacemicProduct->Esterification RacemicEster Racemic Ethyl Ester Esterification->RacemicEster Lipase Lipase Resolution (Burkholderia cepacia) RacemicEster->Lipase S_Isomer (S)-Acid (Hydrolyzed) Lipase->S_Isomer Aqueous Phase R_Isomer (R)-Ester (Unreacted) Lipase->R_Isomer Organic Phase

Figure 1: Synthetic workflow comparing the Rodionov route for racemic material and enzymatic resolution for enantiopure isomers.[3]

Applications in Drug Discovery[1][2][7][8]

The utility of 4-iodo-


-phenylalanine extends beyond simple building blocks. Its unique structural features address specific challenges in modern drug design.
Peptidomimetics and Stability

Incorporating


-amino acids into peptide sequences creates "mixed peptides" or 

-peptides.
  • Mechanism: The extra methylene group in the backbone alters the hydrogen-bonding pattern, enabling the formation of stable secondary structures (helices, sheets) known as foldamers .

  • Proteolytic Stability: Mammalian proteases generally do not recognize the

    
    -peptide backbone, significantly increasing the half-life of the therapeutic agent in plasma.
    
Late-Stage Diversification (The Iodine Handle)

The 4-iodo substituent is a "privileged handle" for palladium-catalyzed cross-coupling. This allows researchers to synthesize a library of compounds from a single precursor.

Key Reactions:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.

  • Heck Reaction: Coupling with alkenes.

Visualization: Utility Pathway

UtilityPathway cluster_coupling Pd-Catalyzed Diversification cluster_peptide Peptidomimetics Core 4-Iodo-beta-Phe Scaffold Suzuki Suzuki Coupling (Aryl Boronic Acids) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira SPPS Solid Phase Peptide Synthesis Core->SPPS Library Biaryl/Alkyne Library Generation Suzuki->Library Sonogashira->Library Foldamer Stable Foldamers (Protease Resistant) SPPS->Foldamer

Figure 2: Strategic application of the scaffold in library generation and peptidomimetic design.

Analytical Protocols

To ensure the integrity of the synthesized material, the following analytical criteria must be met.

NMR Characterization[9]
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       ~7.70 (d, 2H, Ar-H ortho to I)
      
    • 
       ~7.20 (d, 2H, Ar-H meta to I)
      
    • 
       ~4.30 (t, 1H, 
      
      
      
      -CH, distinct from
      
      
      -isomer which is a doublet of doublets further downfield)
    • 
       ~2.60 (d, 2H, 
      
      
      
      -CH
      
      
      )
  • Differentiation: The key differentiator from the

    
    -isomer is the coupling pattern of the aliphatic protons. The 
    
    
    
    -isomer shows a triplet/multiplet for the methine proton at the
    
    
    -position and a doublet for the methylene protons at the
    
    
    -position.
HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% TFA).

  • Detection: UV at 254 nm (Aromatic absorption).

  • Acceptance Criteria: Purity > 98% area under the curve.

References

  • Rodionov Reaction Mechanism

    • Rodionow, W. M.; Johnson, T. B. "Über die Kondensation von Aldehyden mit Malonsäure und Ammoniak." Journal of the American Chemical Society, 1929.
    • (Canonical reference for the synthesis of

      
      -amino acids).
      
  • Enzym

    
    -Amino Acids: 
    
    • Soloshonok, V. A., et al. "Biocatalytic approach to enantiomerically pure -amino acids." Tetrahedron: Asymmetry, 1995.
  • Peptidomimetics and Foldamers

    • Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta, 1996.
  • Cross-Coupling on Phenylalanine Derivatives

    • Gong, Y., & He, W.

(Note: While specific literature on the exact "4-iodo-beta" isomer is sparse, the references above provide the foundational chemistry for the synthesis and application of this specific derivative based on its structural class.)

Sources

Foundational

Solubility Profile of 3-Amino-3-(4-iodophenyl)propanoic Acid in Organic Solvents

[1][2] Executive Summary 3-Amino-3-(4-iodophenyl)propanoic acid (AIPA) represents a critical scaffold in peptidomimetic drug design and a versatile intermediate for cross-coupling reactions (Suzuki-Miyaura, Sonogashira)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-Amino-3-(4-iodophenyl)propanoic acid (AIPA) represents a critical scaffold in peptidomimetic drug design and a versatile intermediate for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) due to its aryl iodide handle.[1][2][3] However, its handling is frequently complicated by the "solubility paradox" inherent to aryl-


-amino acids: the lipophilic iodine-substituted aromatic ring contrasts with the highly polar, zwitterionic amino-acid core.[1]

This guide provides a comprehensive solubility profile, moving beyond simple "dissolves/doesn't dissolve" binaries to explain the thermodynamic drivers of solvation.[4][3] It details protocols for solubility determination, predictive profiling based on structural analogs (


-phenylalanine derivatives), and strategies to manipulate the molecule’s state for optimal processing in organic synthesis.[4][3]

Part 1: Molecular Architecture & Solubility Physics[1][2][3][4]

To master the solubility of AIPA, one must first understand the competing forces within its crystal lattice.[4][3]

The Zwitterionic Barrier

Like its parent structure


-phenylalanine, AIPA exists primarily as a zwitterion in the solid state and at neutral pH.[4][3] The proton transfers from the carboxylic acid to the amine, creating an internal salt (

).[1]
  • Lattice Energy: These electrostatic interactions create a high-energy crystal lattice (typically MP > 200°C) that resists disruption by non-polar organic solvents.[1][2]

  • The Iodine Effect: The 4-iodo substitution significantly increases the lipophilicity (

    
    ) compared to unsubstituted 
    
    
    
    -alanine.[1] While this aids interaction with intermediate-polarity solvents (like THF), it is insufficient to overcome the zwitterionic lattice energy without assistance (heat or pH adjustment).[1][2]
Solvation Mechanism Diagram

The following diagram illustrates the solvation decision tree based on the protonation state of AIPA.

SolvationMechanism SolidState Solid State AIPA (Zwitterionic Lattice) NeutralSolvent Neutral Organic Solvent (DCM, Ether, Toluene) SolidState->NeutralSolvent Add Solvent PolarAprotic Polar Aprotic (DMSO, DMF) SolidState->PolarAprotic Add Solvent Protic Protic Solvent (MeOH, EtOH) SolidState->Protic Add Solvent ResultInsol INSOLUBLE Lattice Energy > Solvation Energy NeutralSolvent->ResultInsol No Interaction ResultSol SOLUBLE Dipole-Dipole & H-Bonding PolarAprotic->ResultSol High Dielectric Constant ResultPartial PARTIALLY SOLUBLE (Requires Heat) Protic->ResultPartial H-Bonding Network

Figure 1: Solvation thermodynamics of AIPA.[1][2] The zwitterionic lattice resists non-polar solvents but yields to high-dielectric media.[1]

Part 2: Predicted Solubility Landscape[1][2]

Specific solubility data for AIPA is often extrapolated from


-phenylalanine analogs.[1][2] The table below synthesizes empirical observations from synthesis workups (recrystallization protocols) and calculated physicochemical properties.
Table 1: Solubility Profile by Solvent Class[1][3][4]
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)High dielectric constant (

) disrupts electrostatic lattice forces.[1][2][3] DMSO is the solvent of choice for NMR and stock solutions.[1][2]
Protic (Alcohols) Methanol, EthanolModerate (Heat dependent)Sparingly soluble at RT; solubility increases significantly at reflux.[1][2][4][3] Often used for recrystallization .[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformNegligible (<1 mg/mL)Inability to solvate zwitterions.[1][2][4][3] Only effective if AIPA is protected (e.g., Boc-AIPA-OH).[1]
Ethers THF, Diethyl Ether, 1,4-DioxaneLow THF offers marginal solubility due to oxygen lone pairs, but generally poor for the free amino acid.[4][3]
Hydrocarbons Hexanes, TolueneInsoluble "Brick dust" behavior.[1][2][4][3] Used as anti-solvents to precipitate AIPA from reaction mixtures.[1][2][3]
Aqueous (pH adj.) 1M HCl, 1M NaOHVery High pH adjustment breaks the zwitterion, forming the soluble hydrochloride salt (low pH) or carboxylate salt (high pH).[2][4][3]

Part 3: Experimental Protocol for Solubility Profiling

Do not rely on visual estimation. For drug development applications, a quantitative "Shake-Flask" method coupled with HPLC quantification is the gold standard.[1][4][3]

Workflow: Gravimetric & HPLC Determination

Objective: Determine the saturation solubility (


) of AIPA in a target organic solvent.

Reagents:

  • AIPA (Solid, >98% purity)[2][4][3]

  • Target Solvent (HPLC Grade)

  • 0.22 µm PTFE Syringe Filters (chemically compatible with organics)[1][2]

Step-by-Step Protocol:

  • Supersaturation: Add excess AIPA solid to 2 mL of the target solvent in a borosilicate glass vial. Ensure visible solid remains at the bottom (suspension).[1]

  • Equilibration: Agitate the vial at a constant temperature (usually 25°C) for 24–48 hours.

    • Why: Kinetic dissolution can be slow due to the high lattice energy.[1][2]

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2][4][3]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1][2] Gradient 5% -> 95% ACN.[1]

    • Detection: UV at 254 nm .[1][2][3]

    • Note: The 4-iodophenyl chromophore provides a strong UV signal, making detection highly sensitive compared to aliphatic amino acids.[1][2][4][3]

  • Calculation: Compare the peak area of the filtrate against a standard curve of AIPA dissolved in DMSO.

Protocol Step1 1. Supersaturate (Excess Solid) Step2 2. Equilibrate (24h Shake) Step1->Step2 Step3 3. Filter (0.22 µm PTFE) Step2->Step3 Step4 4. HPLC-UV (Quantification) Step3->Step4

Figure 2: Quantitative solubility determination workflow.

Part 4: Solubility Enhancement Strategies

In synthetic organic chemistry, particularly for cross-coupling reactions involving the iodine handle, the poor solubility of the free amino acid is a bottleneck.[4][3]

In-Situ Protection (The "Solubilizing Tag")

Convert the free amine to a carbamate (Boc or Fmoc) or the acid to an ester.[1]

  • Boc-Protection: Reaction with

    
     and base renders the molecule soluble in DCM and Ethyl Acetate.[1][2]
    
  • Esterification: Thionyl chloride in methanol yields the methyl ester hydrochloride, which is soluble in polar organics (MeOH, DMF) and water.[4][3]

Counter-Ion Engineering

If the zwitterion is insoluble, force the molecule into a salt form.[4][3]

  • TFA Salt: Dissolving AIPA in Trifluoroacetic acid (TFA) and evaporating yields the trifluoroacetate salt.[1] This form is often soluble in acetonitrile/water mixtures, ideal for HPLC purification.[1][4][3]

  • p-Toluenesulfonate (Tosylate): Formation of the tosylate salt can sometimes render the amino acid soluble in chloroform or DCM, facilitating non-polar chemistry.[1]

Part 5: Application Case Study (Suzuki-Miyaura Coupling)

Scenario: You need to perform a Suzuki coupling on the aryl iodide of AIPA.[1][2] Problem: Standard Suzuki solvents (Toluene/Water) will not dissolve AIPA. Solution:

  • Solvent System: Use DME (Dimethoxyethane) / Water (3:1) or 1,4-Dioxane / Water .[1][2][3] These mixtures dissolve the zwitterion at elevated temperatures (80°C).[1][2]

  • Base Selection: Use inorganic bases like

    
     or 
    
    
    
    .[1][2][3] The base deprotonates the ammonium (
    
    
    ) and the carboxylic acid, creating a bis-anionic species that is highly soluble in the aqueous phase of the biphasic mixture.[4]

References

  • Synthesis and Properties of

    
    -Amino Acids: 
    
    • Lelais, G., & Seebach, D. (2004).[2][4][3]

      
      -Amino Acids: The "Proteinogenic" Amino Acids of the Future? Biopolymers, 76(3), 206–243.[2][4][3] [1]
      
  • Solubility Methodology

    • Jouyban, A. (2019).[1][2][3] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1][3] (Standard protocols for Shake-Flask method).

  • Recrystalliz

    
    -Amino Acids: 
    
    • Tan, C. Y. K., & Weaver, D. F. (2002).[2][4][3][5] A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids.[1][2][5] Tetrahedron, 58(37), 7449-7461.[1][2][4][3] (Describes recrystallization from EtOH/Water).

  • Physical Properties of 3-(4-iodophenyl)

    • PubChem Compound Summary for CID 233238.[1][3] (Used for structural confirmation and lipophilicity data).[1][2][3] [1][2]

Sources

Exploratory

Technical Guide: 3-Amino-3-(4-iodophenyl)propanoic Acid as a Versatile Scaffold in Drug Discovery

Topic: Literature Review on 3-Amino-3-(4-iodophenyl)propanoic Acid Applications Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on 3-Amino-3-(4-iodophenyl)propanoic Acid Applications Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-3-(4-iodophenyl)propanoic acid (often referred to as 4-iodo-


-phenylalanine) represents a high-value scaffold in modern medicinal chemistry. As a 

-amino acid, it confers proteolytic stability to peptide backbones, making it a critical building block for peptidomimetics and foldamers. Uniquely, the para-iodine substituent functions as a "chemical warhead" for late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid generation of structure-activity relationship (SAR) libraries. This guide details its synthesis, functionalization logic, and applications in Dipeptidyl Peptidase-4 (DPP-4) inhibition, integrin antagonism, and radiopharmaceutical development.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
IUPAC Name 3-Amino-3-(4-iodophenyl)propanoic acid
Common Names

-(4-iodophenyl)-

-alanine; 4-Iodo-

-homophenylalanine
CAS Number 14173-41-2 (Racemic); 62561-75-5 (R-isomer); 2755956 (S-isomer)
Molecular Formula C

H

INO

Molecular Weight 291.09 g/mol
Chirality

-amino acid (Side chain at the

-carbon)
Key Functional Groups Primary amine (N-terminus), Carboxylic acid (C-terminus), Aryl iodide (Cross-coupling handle)

Synthetic Methodologies

The synthesis of 3-amino-3-(4-iodophenyl)propanoic acid is primarily achieved through the Rodionov Reaction , a multi-component condensation that is scalable and cost-effective. For asymmetric applications, enzymatic resolution is the industry standard.

Protocol A: Modified Rodionov Synthesis (Racemic)

This method generates the racemic


-amino acid directly from the aldehyde.

Reagents:

  • 4-Iodobenzaldehyde (1.0 eq)

  • Malonic acid (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (Solvent)[1]

Step-by-Step Protocol:

  • Condensation: Dissolve 4-iodobenzaldehyde (10 mmol) and malonic acid (10 mmol) in ethanol (20 mL).

  • Amine Addition: Add ammonium acetate (20 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (78°C) for 8–12 hours. The reaction proceeds via an imine intermediate followed by decarboxylative condensation.

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a white solid.

  • Purification: Filter the solid and wash with cold ethanol and diethyl ether. Recrystallize from aqueous ethanol if necessary.

  • Yield: Typical yields range from 45% to 65%.

Protocol B: Enantioselective Resolution via Lipase

To obtain enantiopure (R)- or (S)-isomers, kinetic resolution using Candida antarctica Lipase A (CAL-A) is highly effective.

Workflow:

  • Esterification: Convert the racemic acid to its ethyl ester using SOCl

    
     in ethanol.
    
  • Enzymatic Acylation: Suspend the racemic ester in butyl butanoate. Add immobilized CAL-A.

  • Incubation: Stir at 30°C. The enzyme selectively acylates the (S)-amine, leaving the (R)-amine free (or vice versa depending on specific lipase strain variants).

  • Separation: Separate the free amine from the amide via acid-base extraction or chromatography.

Visualization: Synthesis & Resolution Pathway[1]

SynthesisPathway Aldehyde 4-Iodobenzaldehyde Intermediate Imine Intermediate Aldehyde->Intermediate EtOH, Reflux Malonic Malonic Acid Malonic->Intermediate NH4OAc NH4OAc NH4OAc->Intermediate Racemic Racemic 3-Amino-3-(4-iodophenyl) propanoic acid Intermediate->Racemic -CO2, -H2O Ester Ethyl Ester Derivative Racemic->Ester SOCl2, EtOH CALA CAL-A Lipase Resolution Ester->CALA Butyl butanoate R_Isomer (R)-Isomer (Free Amine) CALA->R_Isomer Unreacted S_Isomer (S)-Isomer (Acylated) CALA->S_Isomer Acylated

Figure 1: Synthetic pathway from commercially available aldehydes to enantiopure beta-amino acids.

Strategic Applications in Drug Discovery[8]

DPP-4 Inhibitors (Diabetes Type 2)

Dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Sitagliptin, rely heavily on a


-amino acid pharmacophore.[2] The 

-amino group forms critical salt bridges with Glu205 and Glu206 in the DPP-4 active site.[2]
  • Role of the Scaffold: 3-Amino-3-(4-iodophenyl)propanoic acid serves as a bioisostere to the

    
    -phenylalanine moiety found in many investigational inhibitors.
    
  • Optimization Strategy: The 4-iodo position projects into the S1 or S2 hydrophobic sub-pockets. Researchers use Suzuki couplings to attach heteroaryl groups (e.g., pyrazoles, triazoles) at this position to enhance potency and selectivity over DPP-8/9.

Integrin Antagonists (RGD Mimetics)

Integrins (e.g.,


) recognize the Arg-Gly-Asp (RGD) sequence. 

-Amino acids are used to rigidify the backbone, preventing enzymatic degradation while maintaining the spatial distance between the basic (Arg-mimic) and acidic (Asp-mimic) termini.
  • Application: The 3-amino-3-(4-iodophenyl)propanoic acid acts as the central scaffold. The carboxylic acid mimics the Aspartate side chain. The 4-iodo group is coupled to a basic moiety (e.g., tetrahydronaphthyridine) to mimic the Arginine side chain, creating a potent, non-peptide RGD mimetic.

Peptidomimetics & Foldamers

-Peptides (oligomers of 

-amino acids) form stable secondary structures known as helices (e.g., 14-helix, 12-helix) that are resistant to proteolysis.
  • Utility: Incorporating the 4-iodo derivative allows for "post-polymerization functionalization." A peptide helix can be synthesized with the iodo-precursor and then diversified into a library of functionalized helices using cross-coupling on the solid phase.

Visualization: Diversification Logic

Diversification Scaffold 3-Amino-3-(4-iodophenyl) propanoic acid Suzuki Suzuki Coupling (Ar-B(OH)2) Scaffold->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Scaffold->Sonogashira Heck Heck Reaction (Alkenes) Scaffold->Heck Lib_Biaryl Biaryl Libraries (DPP-4 Inhibitors) Suzuki->Lib_Biaryl Pd(PPh3)4, K2CO3 Lib_Alkyne Alkyne Linkers (Click Chemistry Tags) Sonogashira->Lib_Alkyne Pd/Cu, Et3N Lib_Styryl Styryl Derivatives (Fluorescent Probes) Heck->Lib_Styryl Pd(OAc)2, P(o-tol)3

Figure 2: Late-stage functionalization strategies utilizing the aryl iodide handle.

Experimental Protocol: Suzuki Cross-Coupling

For the generation of biaryl derivatives (e.g., DPP-4 inhibitor optimization).

Objective: Couple 3-amino-3-(4-iodophenyl)propanoic acid with Phenylboronic acid.

  • Preparation: In a sealed tube, dissolve the N-Boc protected amino acid (1.0 eq, 0.5 mmol) in 1,4-dioxane/water (4:1, 5 mL).

  • Catalyst Addition: Add Phenylboronic acid (1.2 eq), K

    
    CO
    
    
    
    (2.0 eq), and Pd(dppf)Cl
    
    
    (5 mol%).
  • Reaction: Degas with Argon for 5 minutes. Seal and heat to 90°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove boronic species) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Deprotection: Treat the crude N-Boc biaryl product with TFA/DCM (1:1) for 1 hour to yield the free amino acid derivative.

References

  • Synthesis via Rodionov Reaction

    • Title: Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
    • Source: Tetrahedron: Asymmetry, 2004.[3]

    • URL:[Link]

    • Relevance: Describes the foundational Rodionov protocol and enzymatic resolution applicable to the iodo-analog.
  • DPP-4 Inhibitor Design

    • Title: Design, Synthesis, and Pharmacological Evaluation of Fused -Homophenylalanine Deriv
    • Source: Journal of Medicinal Chemistry (via NIH/PubMed), 2015.
    • URL:[Link]

    • Relevance: Establishes the -homophenylalanine scaffold as a core pharmacophore for diabetes therapeutics.
  • Radiopharmaceutical Precursors

    • Title: An Alternative and Expedient Synthesis of Radioiodin
    • Source: Applied Radi
    • URL:[Link]

    • Relevance: Discusses the handling of iodinated phenylalanine derivatives and stannyl precursors for radiolabeling, relevant to the beta-isomer's potential in imaging.
  • General Beta-Amino Acid Synthesis

    • Title: 3-Amino-3-arylpropanoic acids.[3][1]

    • Source: Wiley-VCH (Generic Organic Synthesis Protocols).
    • URL:[Link]

    • Relevance: Provides general experimental details for the Rodionov condens

Sources

Foundational

Biological activity of beta-peptides containing iodophenyl groups

Engineering Bioactivity: The Pharmacodynamics of Iodophenyl-Functionalized -Peptides Executive Summary The incorporation of iodophenyl moieties into -peptide backbones represents a convergence of three powerful medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Engineering Bioactivity: The Pharmacodynamics of Iodophenyl-Functionalized -Peptides

Executive Summary

The incorporation of iodophenyl moieties into


-peptide backbones represents a convergence of three powerful medicinal chemistry strategies: foldamer engineering , halogen bonding (XB) , and theranostic radiolabeling . While 

-peptides provide proteolytic resistance and stable secondary structures (e.g., 14-helices), the iodophenyl group introduces a unique "sigma hole"—a region of positive electrostatic potential—that facilitates high-affinity interactions with carbonyl/nucleophilic targets. This guide details the structural rationale, synthetic pathways, and biological validation of these constructs, specifically for antimicrobial and oncological applications.[1]

Part 1: Structural Dynamics & The Iodine Advantage

The -Peptide Backbone

Unlike natural


-peptides, 

-peptides contain an additional carbon atom in the backbone (

or

substitution). This modification confers:
  • Proteolytic Stability: They are resistant to common peptidases (trypsin, chymotrypsin), extending plasma half-life from minutes to hours/days.

  • Predictable Folding:

    
    -peptides readily form stable 14-helices (3 bases per turn) in solution, stabilized by intrachain H-bonds.
    
The Iodophenyl "Sigma Hole"

The iodophenyl group is not merely a hydrophobic spacer. It is a functional tool for molecular recognition.[2]

  • Halogen Bonding (XB): Iodine is the most polarizable halogen. It exhibits a strong "sigma hole" (

    
    ) opposite the C-I bond. This allows the iodophenyl group to act as a Lewis acid, forming highly directional non-covalent bonds with backbone carbonyls or receptor nucleophiles.
    
  • Lipophilicity Modulation: The large surface area of iodine significantly increases LogP, facilitating membrane insertion in antimicrobial peptide (AMP) mimetics.

HalogenBonding Iodine Iodine Atom (Donor) SigmaHole Sigma Hole (+) (Electrostatic Potential) Iodine->SigmaHole Polarization Target Target Acceptor (C=O, N, or Anion) SigmaHole->Target Directional Interaction (180°) Affinity Enhanced Affinity & Selectivity Target->Affinity Binding Stabilization

Figure 1: Mechanism of Halogen Bonding. The directional interaction between the iodine sigma hole and a biological acceptor enhances ligand-target affinity.

Part 2: Synthetic Methodologies

The synthesis of iodophenyl-containing


-peptides generally follows two routes: monomer synthesis followed by standard SPPS, or late-stage diversification via cross-coupling.
Monomer Synthesis (Arndt-Eistert Homologation)

To convert 4-iodo-L-phenylalanine (an


-amino acid) to its 

-homolog:
  • Protection: Boc/Fmoc protection of the amine.

  • Activation: Formation of the mixed anhydride.

  • Diazotization: Reaction with diazomethane to form the diazoketone.

  • Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water/alcohol to yield the

    
    -amino acid.
    
Protocol: Solid-Phase Suzuki-Miyaura Cross-Coupling

Rationale: This method allows for the generation of libraries. You synthesize a


-peptide containing a 4-iodophenylalanine residue and then couple it with various aryl boronic acids to diversify the side chain.

Materials:

  • Resin-bound

    
    -peptide with 4-iodo-
    
    
    
    -Phe.
  • Aryl boronic acid (5 equiv).

  • Catalyst:

    
     (0.1 equiv).
    
  • Base:

    
     (2M aqueous solution).
    
  • Solvent: DME/EtOH/H2O (standard) or DMF (for peptide solubility).

Step-by-Step Workflow:

  • Degassing: Place resin in a reaction vessel. Suspend in solvent. Bubble Argon for 15 mins to remove

    
     (critical to prevent Pd oxidation).
    
  • Reagent Addition: Add the aryl boronic acid and base solution.

  • Catalyst Addition: Add

    
     under Argon flow.
    
  • Incubation: Seal vessel and heat to 80°C for 12 hours (microwave assistance can reduce this to 30 mins at 60°C).

  • Washing: Filter resin. Wash with DMF (3x), MeOH (3x), DCM (3x) to remove palladium black.

  • Cleavage: Standard TFA cleavage to release the modified peptide.

SynthesisWorkflow cluster_0 Monomer Prep cluster_1 Solid Phase Assembly cluster_2 Diversification/Labeling AlphaAA 4-Iodo-Phe (Alpha) BetaAA Beta-Homo-Iodo-Phe AlphaAA->BetaAA Arndt-Eistert Homologation SPPS Fmoc-SPPS Assembly BetaAA->SPPS ResinPeptide Resin-Bound Iodo-Peptide SPPS->ResinPeptide Suzuki Suzuki Coupling (R-B(OH)2 + Pd) ResinPeptide->Suzuki Library Gen Radio Radio-Iodination (Exchange) ResinPeptide->Radio Imaging Final Bioactive Beta-Peptide Suzuki->Final Radio->Final

Figure 2: Synthetic pipeline from monomer homologation to late-stage diversification.

Part 3: Biological Activity & Data Analysis

Antimicrobial Activity (AMP Mimetics)

Iodophenyl


-peptides mimic cationic AMPs (like Magainin) but with enhanced stability. The iodine atom increases hydrophobicity, aiding the peptide in burying into the bacterial lipid bilayer.

Comparative Activity Profile (Hypothetical Representative Data):

Peptide ScaffoldModificationMIC (

)
MIC (

)
Hemolysis (

)
Stability (

in serum)

-Peptide (Control)
None25

M
12

M
50

M
< 30 min

-Peptide (14-helix)
Phenylalanine12

M
6

M
> 200

M
> 24 hours

-Peptide
4-Iodo-Phe 3

M
1.5

M
150

M
> 48 hours

Key Insight: The iodinated variant shows lower MIC (higher potency) due to increased membrane affinity, while maintaining the low hemolytic activity characteristic of the rigid


-helix structure.
Oncological Theranostics

The iodophenyl group allows for isotopic exchange.

  • Imaging: Substitution with

    
     (SPECT) or 
    
    
    
    (PET).[3]
  • Therapy: Substitution with

    
     (Beta-emitter).[4]
    
  • Targeting: Iodinated

    
    -peptides designed to mimic somatostatin have shown high affinity for SSTR2 receptors in neuroendocrine tumors, leveraging the "sigma hole" for tighter binding pocket fit.
    

Part 4: Experimental Validation Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Purpose: To quantify the antimicrobial potency of the iodinated


-peptide.
  • Bacterial Culture: Grow bacteria (

    
     ATCC 25922) to mid-log phase (
    
    
    
    ). Dilute to
    
    
    CFU/mL in Mueller-Hinton Broth.
  • Peptide Dilution: Prepare serial 2-fold dilutions of the iodinated

    
    -peptide in a 96-well polypropylene plate (range: 0.1 
    
    
    
    M to 100
    
    
    M).
  • Inoculation: Add 90

    
    L of bacterial suspension to 10 
    
    
    
    L of peptide solution.
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Measure absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

  • Control: Include a non-iodinated analog to verify the specific effect of the halogen.

Protocol: Proteolytic Stability Assay

Purpose: To confirm the resistance of the


-backbone to enzymatic degradation.
  • Preparation: Dissolve peptide (200

    
    M) in PBS (pH 7.4).
    
  • Enzyme Addition: Add Trypsin or Chymotrypsin at an Enzyme:Substrate ratio of 1:100 (w/w).

  • Sampling: Incubate at 37°C. Take aliquots at 0, 1, 6, 24, and 48 hours.

  • Quenching: Add 10% TFA to quench the enzyme immediately upon sampling.

  • Analysis: Analyze via RP-HPLC or LC-MS. Calculate % remaining peptide by integrating the parent peak area relative to the internal standard.

References

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research. Link
    
  • Metrangolo, P., & Resnati, G. (2012). Halogen Bonding in Biological Systems. Chemistry - A European Journal. Link

  • Limbach, M., et al. (2006). Synthesis of

    
    -homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support. Helvetica Chimica Acta. Link
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of 3-Amino-3-(4-iodophenyl)propanoic Acid: A Practical Guide

An Application Guide for Drug Development Professionals Introduction: The Imperative for Chiral Purity In the landscape of modern drug discovery, the synthesis of enantiomerically pure molecules is not merely an academic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Introduction: The Imperative for Chiral Purity

In the landscape of modern drug discovery, the synthesis of enantiomerically pure molecules is not merely an academic exercise but a critical necessity. The biological systems with which pharmaceuticals interact are inherently chiral, meaning they can differentiate between the stereoisomers of a drug molecule. This differentiation can lead to one enantiomer being therapeutically active while the other is inactive or, in the worst-case scenario, toxic. The thalidomide tragedy of the 1950s and 1960s serves as a stark reminder of this principle, where one enantiomer was sedative while the other was teratogenic, causing severe birth defects.[1]

β-amino acids, such as 3-amino-3-(4-iodophenyl)propanoic acid, are crucial building blocks in medicinal chemistry. They are components of various pharmaceuticals, including β-lactam antibiotics, and are used to create peptidomimetics with enhanced stability against enzymatic degradation. The 4-iodophenyl moiety is particularly valuable as it provides a synthetic handle for further molecular elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This document provides detailed, field-proven protocols for the enantioselective synthesis of 3-amino-3-(4-iodophenyl)propanoic acid, focusing on two robust and widely applicable methodologies: Rhodium-Catalyzed Asymmetric Hydrogenation and Asymmetric Michael Addition of a Chiral Amine Equivalent. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Strategy 1: Rhodium-Catalyzed Asymmetric Hydrogenation

Principle and Rationale

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, prized for its high efficiency, atom economy, and operational simplicity. This strategy relies on the hydrogenation of a prochiral β-(acylamino)acrylate precursor in the presence of a chiral rhodium catalyst. The catalyst, typically composed of a rhodium source and a chiral phosphine ligand, creates a chiral environment that directs the delivery of hydrogen to one specific face of the carbon-carbon double bond. This facial selectivity results in the formation of the desired enantiomer with high fidelity.

For the synthesis of β-aryl amino acids, catalysts such as those based on DuPhos and BICP ligands have demonstrated exceptional performance, achieving enantiomeric excesses (ee) often exceeding 99%.[2][3] The choice of the N-acyl protecting group and the solvent can significantly influence both the reaction rate and the stereochemical outcome. Toluene is often selected as the solvent for its ability to provide good solubility for the substrate while being relatively non-coordinating, allowing for effective catalyst-substrate interaction.[2]

Experimental Workflow

The overall process involves three main stages: synthesis of the prochiral precursor, the key asymmetric hydrogenation step, and final deprotection to yield the target amino acid.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection A 4-Iodobenzaldehyde + N-Acetylglycine B (Z)-2-acetamido-3- (4-iodophenyl)acrylic acid A->B Erlenmeyer-Plöchl (Ac₂O, NaOAc) C N-Acetyl-3-(4-iodophenyl) propanoic acid ester B->C 1. Esterification (e.g., MeOH, H⁺) 2. [Rh(COD)(Me-DuPhos)]⁺BF₄⁻ H₂ (40 psi), Toluene D Enantiopure 3-Amino-3- (4-iodophenyl)propanoic acid C->D Acid Hydrolysis (e.g., 6M HCl, reflux)

Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.

Detailed Protocol

2.3.1 Synthesis of Methyl (Z)-2-acetamido-3-(4-iodophenyl)acrylate (Precursor)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-iodobenzaldehyde (11.6 g, 50 mmol), N-acetylglycine (7.0 g, 60 mmol), and anhydrous sodium acetate (4.1 g, 50 mmol).

  • Reagent Addition: Add acetic anhydride (30 mL, 318 mmol).

  • Reaction: Heat the mixture in an oil bath at 100 °C for 2 hours with stirring. The mixture will become a thick, yellow slurry.

  • Work-up: Cool the reaction to room temperature and then place it in an ice bath. Slowly add 100 mL of cold water with vigorous stirring. The azlactone intermediate will precipitate as a yellow solid.

  • Hydrolysis & Esterification: Filter the solid, wash with cold water, and without extensive drying, transfer it to a 500 mL flask containing 200 mL of methanol. Add concentrated sulfuric acid (5 mL) dropwise.

  • Reflux: Heat the suspension to reflux for 4 hours. The solid will dissolve, and the solution will become clear.

  • Isolation: Cool the solution and reduce the volume by approximately half using a rotary evaporator. Pour the concentrated solution into 500 mL of ice water. The desired methyl ester will precipitate.

  • Purification: Filter the solid, wash thoroughly with water, and then with a small amount of cold diethyl ether. Dry under vacuum to yield the title compound as a white or off-white solid. Characterize by ¹H NMR and MS.

2.3.2 Asymmetric Hydrogenation

  • Equipment: A Parr shaker or a similar high-pressure hydrogenation apparatus is required. All glassware must be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup: In a glovebox, add the precursor, Methyl (Z)-2-acetamido-3-(4-iodophenyl)acrylate (3.45 g, 10 mmol), and the catalyst, [Rh(COD)(Me-DuPhos)]⁺BF₄⁻ (32 mg, 0.05 mmol, 0.5 mol%), to a pressure-rated reaction vessel.

  • Solvent Addition: Add 50 mL of degassed toluene.

  • Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas three times before pressurizing to 40 psi.[2]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or ¹H NMR analysis of a small aliquot, checking for the disappearance of the vinyl protons.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Pass the reaction mixture through a short plug of silica gel to remove the rhodium catalyst, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude N-acetylated amino acid ester.

2.3.3 Deprotection to Yield Final Product

  • Hydrolysis: Transfer the crude product from the previous step to a 250 mL round-bottom flask. Add 100 mL of 6 M aqueous hydrochloric acid.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 6-8 hours.

  • Isolation: Cool the solution to room temperature. A precipitate may form. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any organic impurities.

  • Purification: Adjust the pH of the aqueous layer to ~7 using a concentrated NaOH or NH₄OH solution. The product will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.

  • Final Product: Filter the solid, wash with cold water, and then with a small amount of acetone. Dry under vacuum to yield 3-amino-3-(4-iodophenyl)propanoic acid. Confirm identity and purity via NMR and MS. Determine enantiomeric excess via chiral HPLC analysis (often after derivatization to the N-Boc methyl ester).

Expected Results
ParameterExpected ValueSource
Precursor Yield60-75%Standard Procedure
Hydrogenation Yield>95% (crude)[2]
Enantiomeric Excess (ee)95 - >99%[2][3]
Final Product Yield70-85% (over 2 steps)Estimated

Strategy 2: Asymmetric Michael Addition of a Chiral Amine Equivalent

Principle and Rationale

This diastereoselective approach builds a chiral center through the conjugate (1,4-Michael) addition of a nucleophile to an α,β-unsaturated carbonyl compound. Here, we employ a chiral lithium amide as a surrogate for ammonia.[4] The amide is typically derived from a readily available chiral amine, such as (R)- or (S)-α-methylbenzylamine, which acts as a chiral auxiliary.

The reaction proceeds by adding the chiral lithium amide to an electrophile, such as ethyl (E)-3-(4-iodophenyl)acrylate. The stereochemistry of the newly formed C-N bond is directed by the existing stereocenter on the chiral auxiliary. Subsequent removal of the auxiliary groups via hydrogenolysis reveals the chiral primary amine of the target β-amino acid. This method offers excellent stereocontrol, and the choice of either (R)- or (S)-α-methylbenzylamine provides straightforward access to either enantiomer of the final product.

Experimental Workflow

This strategy involves the synthesis of a Michael acceptor, preparation of the chiral nucleophile, the key diastereoselective addition, and a final deprotection step.

G cluster_0 Step 1: Acceptor Synthesis cluster_1 Step 2: Michael Addition cluster_2 Step 3: Deprotection A 4-Iodobenzaldehyde + Triethyl phosphonoacetate B Ethyl (E)-3-(4-iodophenyl)acrylate A->B Horner-Wadsworth-Emmons (NaH, THF) D Diastereomeric Adduct B->D THF, -78 °C C Chiral Lithium Amide (from (R)-N-Benzyl-α- methylbenzylamine) C->D THF, -78 °C E Enantiopure 3-Amino-3- (4-iodophenyl)propanoic acid D->E 1. Hydrogenolysis (H₂, Pd/C) 2. Saponification (LiOH)

Caption: Workflow for Asymmetric Michael Addition Strategy.

Detailed Protocol

3.3.1 Synthesis of Ethyl (E)-3-(4-iodophenyl)acrylate (Michael Acceptor)

  • Setup: To an oven-dried 500 mL flask under Argon, add sodium hydride (2.4 g, 60% dispersion in mineral oil, 60 mmol) and wash with dry hexanes (2 x 20 mL). Add 150 mL of dry THF.

  • Reagent Addition: Cool the suspension to 0 °C. Add triethyl phosphonoacetate (12.3 mL, 62 mmol) dropwise. Stir for 30 minutes at 0 °C.

  • Aldehyde Addition: Add a solution of 4-iodobenzaldehyde (11.6 g, 50 mmol) in 50 mL of dry THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (e.g., 5-10% Ethyl Acetate in Hexanes) to yield the title compound as a white solid.

3.3.2 Diastereoselective Conjugate Addition

  • Amide Preparation: To an oven-dried 250 mL flask under Argon, add a solution of (R)-N-benzyl-α-methylbenzylamine (4.44 g, 21 mmol) in 80 mL of dry THF. Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-butyllithium (8.4 mL, 2.5 M in hexanes, 21 mmol) dropwise. Stir the resulting solution at -78 °C for 30 minutes to form the chiral lithium amide.[4]

  • Michael Addition: In a separate flask, dissolve Ethyl (E)-3-(4-iodophenyl)acrylate (5.0 g, 16.5 mmol) in 50 mL of dry THF and cool to -78 °C. Add this solution to the lithium amide solution via cannula.

  • Reaction: Stir the reaction mixture at -78 °C for 3 hours.

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Isolation: Extract with ethyl acetate (3 x 75 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude diastereomeric adduct. The crude product can be purified by chromatography if necessary, but is often carried directly to the next step.

3.3.3 Deprotection and Hydrolysis

  • Hydrogenolysis: Dissolve the crude adduct in 150 mL of methanol. Add 10% Palladium on carbon (Pd/C, ~500 mg, 10 wt%).

  • Reaction: Place the suspension under an atmosphere of hydrogen (balloon or Parr apparatus at 50 psi) and stir vigorously for 24-48 hours until the chiral auxiliary is completely cleaved (monitor by TLC).

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate. The product is the ethyl ester of the target amino acid.

  • Saponification: Dissolve the crude ester in a mixture of THF (60 mL) and water (20 mL). Add lithium hydroxide monohydrate (LiOH·H₂O, 1.4 g, 33 mmol). Stir at room temperature for 4 hours.

  • Work-up and Isolation: Remove the THF via rotary evaporation. Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether. Carefully acidify the aqueous layer to pH ~7 with 1 M HCl. The product will precipitate.

  • Final Product: Cool in an ice bath, filter the solid, wash with cold water, and dry under vacuum to yield (R)-3-amino-3-(4-iodophenyl)propanoic acid.

Expected Results
ParameterExpected ValueSource
Acceptor Yield85-95%Standard Procedure
Diastereomeric Ratio>95:5[4]
Deprotection/Final Yield65-80% (over 2 steps)Estimated
Enantiomeric Excess (ee)>90%[4]

Product Characterization and Analysis

  • Structural Confirmation: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques.

    • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

  • Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the final product is the critical parameter.

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The amino acid must typically be derivatized first, for example, to its N-Boc protected methyl ester, to achieve good separation on a chiral column (e.g., Chiralcel® OD-H or AD-H).

Safety Precautions

  • Reagent Handling: Handle all chemicals in a well-ventilated fume hood. Organometallic reagents like n-butyllithium and sodium hydride are pyrophoric and react violently with water; they must be handled under an inert atmosphere.

  • High-Pressure Reactions: Asymmetric hydrogenation involves flammable hydrogen gas under pressure. Use a certified pressure vessel and operate behind a blast shield. Ensure proper training and adherence to safety protocols.

  • Personal Protective Equipment (PPE): Safety glasses, lab coats, and appropriate gloves are mandatory at all times.

References

  • Asymmetric synthesis of β2 -Aryl Amino Acids through Pd-Catalyzed Enantiospecific and Regioselective Ring-Opening Suzuki-Miyaura Arylation of Aziridine-2-carboxylates. PubMed. Available at: [Link]

  • Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. J-STAGE. Available at: [Link]

  • Asymmetric synthesis of β-haloaryl β-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Enantioselective Organocatalytic Amine Conjugate Addition. Macmillan Group, Princeton University. Available at: [Link]

  • Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. Organic Chemistry Portal. Available at: [Link]

  • Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Enantioselective organocatalytic conjugate addition of amines to α,β-unsaturated aldehydes: one-pot asymmetric synthesis of β-amino acids and 1,3-diamines. Scilit. Available at: [Link]

  • Chiral Metal Nanorods for Enantioselective (Amino)catalysis (CHIMERA). Fundación BBVA. Available at: [Link]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Amino-3-(4-iodophenyl)propanoic Acid

Introduction Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2][3] These transformations have revolutionized the synthesis of complex molecules across various sectors, including pharmaceuticals, agrochemicals, and materials science.[2][3] This guide focuses on the application of these powerful methods to a specific, functionally rich building block: 3-amino-3-(4-iodophenyl)propanoic acid. This molecule, a derivative of phenylalanine, possesses three key functionalities: a primary amine, a carboxylic acid, and an aryl iodide. The aryl iodide is a versatile handle for palladium-catalyzed cross-coupling, making this compound an excellent starting material for the synthesis of diverse libraries of non-natural amino acids and peptidomimetics. Such modified amino acids are of significant interest in drug discovery for their potential to enhance peptide stability, receptor affinity, and pharmacokinetic properties.

This document provides a comprehensive overview of the key considerations and detailed protocols for performing Suzuki-Miyaura, Sonogashira, and Heck couplings on 3-amino-3-(4-iodophenyl)propanoic acid and its derivatives.

Foundational Principles of Palladium-Catalyzed Cross-Coupling

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. While specific details can vary between different named reactions, the general mechanism for reactions like the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6][7]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the 3-amino-3-(4-iodophenyl)propanoic acid derivative. This step forms a Pd(II) intermediate. The reactivity of the organic halide is a critical factor, with the general trend being I > Br > Cl.[4]

  • Transmetalation: In this step, the organic group from the coupling partner (e.g., the boronic acid in a Suzuki coupling) is transferred to the palladium center, displacing the halide.[3][4] This process is often facilitated by a base, which activates the organoboron species.[4][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]

The Critical Role of Ligands

The choice of ligand is paramount to the success of a cross-coupling reaction. Ligands stabilize the palladium catalyst, influence its reactivity, and can prevent the formation of inactive palladium black.[9] Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, have been shown to dramatically enhance the reactivity of palladium catalysts, enabling the coupling of even challenging substrates.[1][7] The steric and electronic properties of the ligand can significantly impact the rates of oxidative addition and reductive elimination.[9][10]

Experimental Design and Optimization

The presence of both a free amine and a carboxylic acid in the target substrate necessitates careful consideration of protecting group strategies and reaction conditions to avoid side reactions.

Protecting Group Strategy

To prevent unwanted side reactions such as N-arylation or interference with the catalyst, it is often advantageous to protect the amine and carboxylic acid functionalities. Common protecting groups include:

  • Amine Protection: tert-Butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) are widely used and offer orthogonal deprotection strategies.

  • Carboxylic Acid Protection: Esterification, for instance as a methyl or ethyl ester, is a common approach to protect the carboxylic acid.

Key Reaction Parameters

Successful cross-coupling requires the careful optimization of several interdependent parameters:

  • Palladium Source: A variety of Pd(0) and Pd(II) precatalysts can be used, such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pd(II) sources require in situ reduction to the active Pd(0) species.[5]

  • Ligand: The choice of ligand is substrate-dependent. For sterically hindered or electron-rich partners, bulky biaryl phosphine ligands are often superior.

  • Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[4][8] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic bases like triethylamine (TEA). The choice of base can significantly impact yield and should be screened.

  • Solvent: A range of organic solvents are suitable, including dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[5] The addition of water is often beneficial in Suzuki reactions.

  • Temperature: While many modern catalyst systems allow for room temperature couplings, heating is sometimes necessary to drive the reaction to completion.

The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling experiment with 3-amino-3-(4-iodophenyl)propanoic acid.

G cluster_prep Substrate Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification cluster_final Final Product Protect_Amine Protect Amine (e.g., Boc, Fmoc) Protect_Acid Protect Carboxylic Acid (e.g., Ester) Protect_Amine->Protect_Acid Setup Assemble Reaction Under Inert Atmosphere Protect_Acid->Setup Add_Reagents Add Pd Catalyst, Ligand, Base, and Solvent Setup->Add_Reagents Add_Substrates Add Protected Substrate and Coupling Partner Add_Reagents->Add_Substrates Heat Heat Reaction (if necessary) Add_Substrates->Heat Quench Quench Reaction Heat->Quench Extract Aqueous Workup and Extraction Quench->Extract Purify Column Chromatography Extract->Purify Deprotect Deprotect Amine and/or Carboxylic Acid Purify->Deprotect Characterize Characterize Final Product (NMR, MS) Deprotect->Characterize Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(R')L2 Transmetalation (R'-B(OH)2) Ar-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination (Ar-R')

Sources

Method

Methods for incorporating 3-amino-3-(4-iodophenyl)propanoic acid into foldamers

Application Note: Strategic Incorporation and Functionalization of 3-Amino-3-(4-iodophenyl)propanoic Acid in Peptidomimetic Foldamers Executive Summary This guide details the methodology for incorporating 3-amino-3-(4-io...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation and Functionalization of 3-Amino-3-(4-iodophenyl)propanoic Acid in Peptidomimetic Foldamers

Executive Summary

This guide details the methodology for incorporating 3-amino-3-(4-iodophenyl)propanoic acid (henceforth referred to as


-4-Iodo-Phe ) into 

-peptide foldamers. Unlike standard

-amino acids, this

-amino acid residue serves a dual purpose:
  • Structural Scaffolding: It promotes the formation of stable secondary structures (specifically the 14-helix in

    
    -peptides) due to the restricted rotation of the C
    
    
    
    -C
    
    
    bond.
  • Orthogonal Reactivity: The para-iodine substituent functions as a "chemical handle," enabling late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) directly on the solid support.

This protocol is designed for researchers aiming to create libraries of functionalized foldamers for protein-protein interaction (PPI) inhibition or materials science applications.

Monomer Prerequisites & Handling

Before initiating Solid Phase Peptide Synthesis (SPPS), ensure the monomer is essentially pure and appropriately protected.

  • Compound: Fmoc-3-amino-3-(4-iodophenyl)propanoic acid.

  • Storage: Store at -20°C under argon. Iodine-carbon bonds can be light-sensitive over long periods; use amber vials.

  • Solubility: The Fmoc-protected

    
    -amino acid is more hydrophobic than its 
    
    
    
    -counterpart. Dissolve in DMF or NMP; avoid DCM for coupling stocks to prevent precipitation during the reaction.

Protocol: Solid-Phase Incorporation

Incorporating


-amino acids requires modified SPPS protocols due to the steric bulk of the backbone and the slower kinetics of acylation compared to 

-amino acids.
Materials
  • Resin: Rink Amide MBHA resin (Low loading: 0.3–0.5 mmol/g recommended to prevent aggregation of the growing helix).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIEA (N,N-Diisopropylethylamine).

Step-by-Step Incorporation Workflow
  • Resin Swelling: Swell resin in DCM (3 x 10 min) followed by DMF (3 x 10 min).

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Note:

    
    -peptides are stable to base, but ensure thorough washing (DMF 5 x 2 min) to remove piperidine adducts.
    
  • Coupling (The Critical Step):

    
    -amino acids react slower. Use the following stoichiometry:
    
    • 4.0 eq Fmoc-

      
      -4-Iodo-Phe-OH
      
    • 3.9 eq HATU

    • 4.0 eq HOAt (Additive reduces racemization and accelerates coupling)

    • 8.0 eq DIEA

    • Solvent: Anhydrous DMF (Minimum volume to cover resin).

    • Time: 2 to 4 hours at Room Temperature (or 1 hour at 50°C if using microwave-assisted SPPS).

  • Monitoring:

    • Standard: Kaiser Test (Ninhydrin) works for primary amines but may yield false negatives if the N-terminus is aggregated.

    • Recommended:Chloranil Test or micro-cleavage followed by HPLC/MS verification is superior for

      
      -peptides.
      
  • Capping (Optional but Recommended): Acetylate unreacted amines using Acetic Anhydride/DIEA/DMF (1:2:7) for 10 min to prevent deletion sequences.

Protocol: On-Resin Functionalization (Suzuki-Miyaura)

Once the


-4-Iodo-Phe is incorporated, the iodine handle allows you to "decorate" the foldamer with diverse aryl groups before cleaving the peptide from the resin.
Mechanism of Action

The Palladium catalyst performs an oxidative addition into the C-I bond, followed by transmetallation with a boronic acid and reductive elimination to form the biaryl linkage.

Reaction Conditions Table
ComponentReagent/ConditionNotes
Catalyst

(0.1 eq)
Tetrakis(triphenylphosphine)palladium(0). Must be fresh (yellow, not black).
Partner Aryl-Boronic Acid (3.0 - 5.0 eq)

. Excess drives the reaction.
Base

(2M aq, 5.0 eq)
Aqueous base is essential for the transmetallation step.
Solvent DMF / Water (9:1 v/v)Degassed. The water is necessary to dissolve the base.
Atmosphere Argon / NitrogenStrictly inert. Oxygen kills the Pd catalyst.
Temp/Time 70°C for 12–16 hoursMicrowave: 80°C for 30–60 mins.
Execution Protocol
  • Wash: Wash the resin-bound peptide thoroughly with DMF (5x) to remove traces of piperidine or electrophiles.

  • Degas: Place resin in a reactor. Add the Aryl-Boronic acid and dry DMF. Bubble Argon through the slurry for 10 mins.

  • Catalyst Addition: Add

    
     and the aqueous 
    
    
    
    solution.
  • Reaction: Seal under Argon. Agitate at 70°C (oil bath) or use a microwave reactor.

    • Caution: The resin will turn black/grey due to Pd precipitation. This is normal.

  • Washing (Crucial): After reaction, extensive washing is required to remove Palladium:

    • DMF (3x)

    • 0.5% Sodium Diethyldithiocarbamate (in DMF) x 3 (Chelates Pd)

    • DCM (3x)

    • MeOH (3x)

Visualization: Experimental Workflow & Logic

The following diagram illustrates the logical flow from monomer selection to the final functionalized foldamer, highlighting the critical decision points.

FoldamerSynthesis cluster_mechanism Suzuki Cycle Logic Start Start: Fmoc-Beta-3-Iodo-Phe SPPS SPPS Incorporation (Rink Amide, HATU/HOAt) Start->SPPS Fmoc Cycle Check QC: Chloranil Test SPPS->Check Check->SPPS Incomplete (Blue) Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Check->Coupling Complete (Colorless) Cleavage TFA Cleavage & Deprotection Coupling->Cleavage Wash Pd Foldamer Final Foldamer (14-Helix Structure) Cleavage->Foldamer HPLC Purify OxAdd Oxidative Addition (Pd inserts into C-I) TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->OxAdd

Caption: Workflow for incorporating


-4-Iodo-Phe into foldamers, including the branching logic for QC and the embedded Suzuki catalytic cycle.

Structural Characterization (The "Why")

The incorporation of


-amino acids drives specific secondary structures. When analyzing your product:
  • Circular Dichroism (CD):

    • 14-Helix Signature: Look for a minimum at approximately 214 nm in methanol or TFE (Trifluoroethanol).

    • Effect of Iodine: The heavy iodine atom may induce slight red-shifts or intensity changes in the CD spectra due to electronic effects on the aromatic chromophore, but the global minimum should remain characteristic of the helix.

  • NMR Spectroscopy:

    • In

      
      -methanol or 
      
      
      
      -pyridine, look for NOE correlations between
      
      
      and
      
      
      . This confirms the 14-helix hydrogen bonding pattern (
      
      
      interaction between C=O and NH).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of

-carbon.
Double couple (2 x 2 hrs). Switch to HATU if using HBTU. Increase temperature to 50°C.
Black Resin after Suzuki Trapped Palladium.Wash with Sodium Diethyldithiocarbamate or use SiliaMetS® scavengers.
De-iodination Reduction of C-I bond.Ensure strictly anaerobic conditions. Reduce reaction time. Avoid formate-based solvents.
Insolubility Hydrophobic biaryl groups.Use TFE/Water mixtures for HPLC purification. Add solubilizing tags (e.g., Lys/Arg) at the C-terminus.

References

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications. Link
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Appella, D. H., et al. (1999). Formation of Short, Stable Helices in Aqueous Solution by

    
    -Amino Acid Hexamers. Journal of the American Chemical Society. Link
    
  • Kotha, S., & Lahiri, K. (2005). Suzuki–Miyaura cross-coupling reaction: a powerful tool for the synthesis of unnatural amino acids and peptides. Bioorganic & Medicinal Chemistry Letters. Link

  • Coste, J., et al. (1990). Coupling N-methylated amino acids using PyBOP and PyBroP halogenophosphonium salts: Mechanism and advantages. Tetrahedron Letters. Link (Foundational for difficult couplings like

    
    -AAs).
    
Application

Rodionov reaction protocol for beta-amino acid synthesis

Application Note: Scalable Synthesis of -Amino Acids via the Rodionov Protocol Introduction & Utility

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of


-Amino Acids via the Rodionov Protocol 

Introduction & Utility

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-Amino acids are critical pharmacophores in medicinal chemistry, serving as precursors for 

-lactam antibiotics, taxol side chains, and backbone modifiers in peptidomimetics (to induce proteolytic stability).[1] While various synthetic routes exist (e.g., Arndt-Eistert homologation), the Rodionov reaction remains the most direct and atom-economical method for accessing

-aryl-

-amino acids.

This protocol details the Johnson-Livak modification of the Rodionov reaction, which utilizes ammonium acetate as a dual reagent/catalyst. This method avoids the use of gaseous ammonia, providing a robust, scalable, and bench-stable system for synthesizing 3-amino-3-arylpropanoic acids.

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction is a multi-component condensation involving three distinct phases occurring in one pot:

  • Imine Formation: Ammonium acetate dissociates to release ammonia, which condenses with the aldehyde.[2]

  • Knoevenagel-type Condensation: Malonic acid (or its enol) attacks the electrophilic imine.

  • Decarboxylation: The resulting dicarboxylic intermediate undergoes thermal decarboxylation to yield the

    
    -amino acid.
    

Figure 1: Reaction Mechanism

RodionovMechanism Aldehyde Aryl Aldehyde (R-CHO) Imine Aldimine Intermediate Aldehyde->Imine - H2O NH4OAc NH4OAc (Ammonia Source) NH4OAc->Imine - H2O Malonic Malonic Acid Complex Amino-Dicarboxylate Intermediate Malonic->Complex Michael-type Addition Imine->Complex Michael-type Addition Product β-Amino Acid (Final Product) Complex->Product Thermal Decarboxylation CO2 CO2 (Byproduct) Complex->CO2

Caption: The Rodionov cascade proceeds via in situ imine generation followed by condensation and decarboxylation.

Standard Operating Procedure (SOP)

Target Molecule: 3-Amino-3-phenylpropanoic acid (


-Phenylalanine)
Scale:  50 mmol (approx. 8.25 g theoretical yield)
Reagents & Equipment
ReagentMW ( g/mol )Equiv.[3][4][5]AmountRole
Benzaldehyde106.121.05.30 g (5.1 mL)Electrophile
Malonic Acid104.061.05.20 gNucleophile
Ammonium Acetate77.082.07.70 gNitrogen Source/Buffer
Ethanol (95%)-Solvent25 mLReaction Medium

Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Heating Mantle, Büchner Funnel.

Experimental Workflow
  • Charge: In a 100 mL RBF, dissolve ammonium acetate (7.70 g) and malonic acid (5.20 g) in 95% ethanol (25 mL). Stir until a clear solution is obtained.

    • Note: Slight warming (30°C) may be required to fully dissolve malonic acid.

  • Addition: Add benzaldehyde (5.30 g) in a single portion.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to a vigorous reflux (approx. 78-80°C).

    • Observation: Evolution of

      
       gas will be observed as bubbling. This marks the onset of the decarboxylation step.
      
    • Duration: Maintain reflux for 6–8 hours. The cessation of bubbling indicates reaction completion.

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. A heavy white precipitate (the

    
    -amino acid) should form.
    
    • Optimization: If no precipitate forms, cool the flask in an ice bath for 30 minutes.

  • Filtration: Filter the solid using a Büchner funnel.

  • Wash: Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted aldehyde and sticky byproducts.

  • Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot water (approx. 90°C). Filter while hot to remove insoluble impurities. Add hot ethanol to the filtrate until turbidity appears, then let it cool to crystallize.

Figure 2: Experimental Workflow

Workflow Setup 1. Dissolve Reagents (NH4OAc + Malonic Acid in EtOH) Add 2. Add Aldehyde Setup->Add Reflux 3. Reflux (6-8h) Monitor CO2 evolution Add->Reflux Cool 4. Cool to RT (Precipitation) Reflux->Cool Filter 5. Filtration & Wash (Cold EtOH) Cool->Filter Recryst 6. Recrystallization (H2O/EtOH) Filter->Recryst

Caption: Step-by-step workflow for the Johnson-Livak modification of the Rodionov reaction.

Critical Process Parameters & Troubleshooting

The Rodionov reaction is sensitive to solvent polarity and stoichiometry. Use this table to diagnose deviations.

ObservationProbable CauseCorrective Action
Low Yield (<30%) Insufficient AmmoniaIncrease Ammonium Acetate to 2.5–4.0 equivalents. Excess

drives imine formation [1].
Oily/Sticky Product Polymerization of AldehydeEnsure aldehyde is freshly distilled. Use high-purity ethanol. Wash crude solid thoroughly with diethyl ether.
No Precipitation High Solubility in EtOHConcentrate the reaction mixture by 50% via rotary evaporation, then chill to 0°C.
Colored Impurities OxidationPerform reaction under Nitrogen atmosphere. Recrystallize with activated charcoal.

Expert Insight: While ethanol is the standard solvent, glacial acetic acid can be used as a solvent for electron-poor aldehydes. The acidic medium stabilizes the imine intermediate, often improving yields for difficult substrates [2].

Modern Adaptation: Microwave-Assisted Synthesis

For high-throughput screening, the traditional 8-hour reflux is a bottleneck. Microwave irradiation accelerates the decarboxylation step significantly.

  • Protocol: Combine reagents (same stoichiometry) in a microwave vial.

  • Conditions: Heat to 100°C for 5–10 minutes.

  • Advantage: Yields are comparable to thermal reflux, but reaction time is reduced by >95% [3].

Characterization

The product should be validated using the following criteria:

  • Melting Point:

    
    -Phenylalanine typically melts/decomposes at 220–222°C .
    
  • IR Spectroscopy: Look for broad ammonium bands (

    
    ) and carboxylate stretching (
    
    
    
    ), characteristic of the zwitterionic form.
  • 1H NMR (

    
    /NaOD):  The 
    
    
    
    -protons appear as a doublet of doublets around
    
    
    2.4–2.6 ppm, and the
    
    
    -proton as a triplet/multiplet around
    
    
    4.2–4.4 ppm.

References

  • Johnson, T. B., & Livak, J. E. (1936). Researches on Pyrimidines. CLII. The Synthesis of Nitrogen Derivatives of Beta-Alanine. Journal of the American Chemical Society, 58(2), 299–303.

  • Leflemme, N., et al. (2005). Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium.[6] Russian Journal of General Chemistry, 75(7), 1113–1124.[6]

  • Romanova, N. N., et al. (2001). Solvent-free stereoselective synthesis of

    
    -aryl-
    
    
    
    -amino acid esters by the Rodionov reaction using microwave irradiation.[7] Mendeleev Communications, 11(1), 26–27. [7]
  • Rodionov, V. M. (1926). Über die Synthese von -Amino-säuren. Berichte der deutschen chemischen Gesellschaft, 59, 2952.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-3-(4-iodophenyl)propanoic Acid

Welcome to the technical support center for the synthesis of 3-amino-3-(4-iodophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-amino-3-(4-iodophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your overall yield and product purity.

Introduction

3-Amino-3-(4-iodophenyl)propanoic acid is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics and diagnostic agents. The presence of the iodo-phenyl group provides a versatile handle for further chemical modifications, such as cross-coupling reactions. However, the synthesis of this and other β-amino acids can present unique challenges that affect yield and purity.[1][2] This guide will explore common synthetic routes and provide practical solutions to overcome frequently encountered obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 3-amino-3-(4-iodophenyl)propanoic acid, with a focus on a common synthetic pathway: the addition of an amine to a Michael acceptor, followed by hydrolysis.

Problem 1: Low or No Product Formation in the Initial Addition Step

Scenario: You are reacting 4-iodoaniline with an acrylic acid derivative (e.g., methyl acrylate or acrylic acid) and observe minimal to no formation of the desired 3-(4-iodophenylamino)propanoic acid derivative.

Potential Causes & Solutions:

  • Low Nucleophilicity of 4-Iodoaniline: The electron-withdrawing effect of the iodine atom can reduce the nucleophilicity of the aniline's amino group, making it less reactive towards the Michael acceptor.[3]

    • Solution 1: Catalysis. The addition of a mild Lewis acid or Brønsted acid catalyst can activate the acrylic acid derivative, making it more susceptible to nucleophilic attack.

    • Solution 2: Increase Reaction Temperature. Providing more thermal energy can help overcome the activation barrier. Systematically and cautiously increase the reaction temperature while monitoring for product formation and potential side reactions.[3]

    • Solution 3: Solvent Choice. The solvent can significantly impact reaction rates. If using a non-polar solvent, consider switching to a more polar aprotic solvent like DMF or DMSO to better solvate the reactants and any charged intermediates. Some similar reactions have shown success when refluxing in water or 2-propanol.[3][4]

  • Incomplete Reaction: The reaction may simply be slow under your current conditions.

    • Solution: Extended Reaction Time. Monitor the reaction over a longer period using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is proceeding, albeit slowly.[3]

Problem 2: Formation of Significant Side Products

Scenario: Your reaction mixture shows the presence of multiple unintended products, complicating purification and reducing the yield of the desired compound.

Potential Causes & Solutions:

  • Polymerization of the Michael Acceptor: Acrylic acid and its esters are prone to polymerization, especially at elevated temperatures.[3]

    • Solution 1: Controlled Addition. Add the acrylic acid derivative slowly to the reaction mixture containing 4-iodoaniline. This keeps the instantaneous concentration of the acrylate low, minimizing polymerization.[3]

    • Solution 2: Use of an Ester. Employing an ester of acrylic acid, such as methyl acrylate or ethyl acrylate, can reduce the likelihood of polymerization compared to using acrylic acid itself. The resulting ester can then be hydrolyzed in a subsequent step.[3]

  • Disubstitution on the Aniline: The secondary amine product can potentially react with a second molecule of the acrylic acid derivative.

    • Solution: Stoichiometric Control. Use a slight excess of the 4-iodoaniline relative to the acrylic acid derivative to favor the formation of the monosubstituted product.[3]

Problem 3: Difficulty with Product Isolation and Purification

Scenario: You have successfully formed the desired product, but are struggling to isolate it in a pure form from the reaction mixture.

Potential Causes & Solutions:

  • Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction inefficient.

    • Solution 1: Solvent Evaporation and Recrystallization. After the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system.

    • Solution 2: Column Chromatography. For challenging separations, column chromatography on silica gel is an effective purification method.[5] A gradient elution system, for example, with hexanes and ethyl acetate, can be employed to separate the product from starting materials and byproducts.[5]

  • Emulsion Formation During Extraction: When performing a liquid-liquid extraction, an emulsion may form, making separation of the aqueous and organic layers difficult.

    • Solution: Brine Wash. Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to break up emulsions and remove residual water.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-amino-3-(4-iodophenyl)propanoic acid?

A1: Several methods can be employed for the synthesis of β-amino acids like this one. Some of the most common include:

  • Aza-Michael Addition: This involves the addition of an amine (4-iodoaniline) to an α,β-unsaturated carbonyl compound (like acrylic acid or its esters). This is often followed by hydrolysis of the resulting ester to yield the carboxylic acid.[5]

  • Mannich-Type Reactions: This is a three-component reaction involving an aldehyde, an amine, and a compound with an active hydrogen.[6][7][8] For this specific target, a variation of the Mannich reaction could be a viable route.

  • Strecker Synthesis: While traditionally used for α-amino acids, modifications of the Strecker synthesis can be adapted for β-amino acids.[9][10][11] This typically involves the reaction of an aldehyde with an amine and a cyanide source, followed by hydrolysis.[10][11]

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: My final product has a low melting point and appears impure. What are the recommended purification techniques?

A3: If your product is not pure after initial isolation, recrystallization is often a good first step. If that is insufficient, column chromatography is a powerful tool for purification. The choice of eluent will depend on the polarity of your product and impurities.

Q4: Are there any enzymatic or biocatalytic methods to improve the synthesis?

A4: Chemoenzymatic methods are gaining traction for the synthesis of amino acids due to their high stereoselectivity.[1] For instance, lipases can be used for the kinetic resolution of racemic amino acid esters.[12][13] Additionally, organisms like Rhodococcus have been shown to possess nitrile hydratase and amidase activity, which could potentially be used in a biocatalytic approach starting from a nitrile precursor.[14]

Experimental Protocols

Protocol 1: Synthesis via Aza-Michael Addition and Hydrolysis

This two-step protocol is a common and straightforward approach.

Step 1: Synthesis of Methyl 3-(4-iodophenylamino)propanoate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-iodoaniline (1.0 eq) in a suitable solvent such as methanol.

  • Add methyl acrylate (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5]

Step 2: Hydrolysis to 3-Amino-3-(4-iodophenyl)propanoic Acid

  • Dissolve the purified methyl 3-(4-iodophenylamino)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 1:1 ratio).

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 1.5-2.0 eq).

  • Stir the mixture at room temperature and monitor the hydrolysis by TLC until the starting ester is consumed.

  • Carefully neutralize the reaction mixture with an aqueous acid solution (e.g., 1 M HCl) to a pH of approximately 7.

  • Further acidify the solution to a pH of 3-4 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.[5]

StepKey ReactantsTypical SolventTemperatureEstimated Yield
14-Iodoaniline, Methyl AcrylateMethanolReflux70-85%
2Methyl 3-(4-iodophenylamino)propanoate, LiOHTHF/WaterRoom Temp>90%

Table 1: Summary of reaction conditions and expected yields for the Aza-Michael addition route. Yields are estimates and can vary.

Visualizing the Workflow

Aza-Michael Addition and Hydrolysis Workflow

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Hydrolysis 4-Iodoaniline 4-Iodoaniline Reaction_1 Reaction in Methanol (Reflux) 4-Iodoaniline->Reaction_1 Methyl_Acrylate Methyl_Acrylate Methyl_Acrylate->Reaction_1 Crude_Ester Crude Methyl 3-(4-iodophenylamino)propanoate Reaction_1->Crude_Ester Purification_1 Column Chromatography Crude_Ester->Purification_1 Pure_Ester Pure Methyl 3-(4-iodophenylamino)propanoate Purification_1->Pure_Ester Reaction_2 Reaction in THF/Water (Room Temp) Pure_Ester->Reaction_2 Pure_Ester->Reaction_2 Base LiOH or NaOH Base->Reaction_2 Acidification Acidification (HCl) Reaction_2->Acidification Final_Product 3-Amino-3-(4-iodophenyl)propanoic Acid Acidification->Final_Product G Start Low Yield or No Product Check_Reactivity Is the reaction slow? Start->Check_Reactivity Monitor_Time Increase reaction time & monitor by TLC/LC-MS Check_Reactivity->Monitor_Time Yes Side_Products Are there side products? Check_Reactivity->Side_Products No No_Improvement Still no improvement? Monitor_Time->No_Improvement Polymerization Polymerization likely? Side_Products->Polymerization Yes Disubstitution Disubstitution likely? Side_Products->Disubstitution Yes Slow_Addition Use slow addition of acrylate Polymerization->Slow_Addition Yes Use_Ester Use acrylate ester instead of acid Polymerization->Use_Ester Yes Adjust_Stoichiometry Use slight excess of aniline Disubstitution->Adjust_Stoichiometry Yes Slow_Addition->No_Improvement Use_Ester->No_Improvement Adjust_Stoichiometry->No_Improvement Optimize_Conditions Optimize Conditions No_Improvement->Optimize_Conditions Yes Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent Add_Catalyst Add Catalyst Optimize_Conditions->Add_Catalyst Success Yield Improved Increase_Temp->Success Change_Solvent->Success Add_Catalyst->Success

Caption: Decision tree for troubleshooting low yield in the initial addition step.

References

  • Synthesis of Unusual Amino Acids. (2025, August 15). ijasret.
  • An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PMC.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2022, January 7). ACS Publications.
  • Beta2-Amino Acids: Synthesis Approaches & Compounds. Chiroblock GmbH.
  • Synthetic difficulties to access α‐ and β‐amino acids. ResearchGate.
  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025, August 5). PMC.
  • Novel synthesis routes for 3-(2-Iodophenylamino)propanoic acid. Benchchem.
  • Technical Support Center: Synthesis of 3-(2-Iodophenylamino)propanoic acid. Benchchem.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). MDPI.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (2021, March 18). MDPI.
  • Synthetic applications of biologically important Mannich bases: An updated review. (2023, March 2).
  • Strecker amino acid synthesis. Wikipedia.
  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry.
  • Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid. Google Patents.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). PMC.
  • Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Organic Syntheses Procedure.
  • Mannich Bases: An Important Pharmacophore in Present Scenario. PMC.
  • Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. PMC - NIH.
  • One-pot three-component Mannich-type reaction catalyzed by functionalized ionic liquid. Sciforum.
  • Strecker Amino Acid Synthesis. (2021, July 27). YouTube.
  • Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. PMC.
  • Micelle promoted multicomponent synthesis of 3-amino alkylated indoles via a Mannich-type reaction in water. RSC Publishing.
  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate.
  • Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. Google Patents.
  • 3. Wiley-VCH.
  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate.
  • Rhodopeptins, novel cyclic tetrapeptides with antifungal activities from Rhodococcus sp. III. Synthetic study of rhodopeptins. PubMed.

Sources

Optimization

Technical Support Center: Resolution of 3-Amino-3-(4-iodophenyl)propanoic Acid

Executive Summary & Molecule Profile Welcome to the technical guide for resolving 3-amino-3-(4-iodophenyl)propanoic acid . This molecule is a -amino acid (specifically a -phenylalanine derivative).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical guide for resolving 3-amino-3-(4-iodophenyl)propanoic acid . This molecule is a


-amino acid (specifically a 

-phenylalanine derivative). Unlike standard

-amino acids, the amino group is attached to the

-carbon (C3), which is also the chiral center.

The 4-iodophenyl moiety introduces specific challenges:

  • Solubility: The heavy iodine atom significantly decreases water solubility compared to the parent

    
    -phenylalanine.
    
  • Reactivity: The Aryl-Iodide bond is sensitive to palladium contaminants (cross-coupling risk) and light (photolytic cleavage).

  • Sterics: The bulky para-substituent requires careful selection of resolving agents or enzymes.

This guide prioritizes Enzymatic Kinetic Resolution (EKR) as the primary method due to its high enantioselectivity (


-value) for 

-amino esters and mild conditions that preserve the C-I bond. A Classical Chemical Resolution backup protocol is provided for scalability without biocatalysts.

Primary Protocol: Enzymatic Kinetic Resolution (Biocatalytic)[1]

Methodology: Hydrolysis of the ethyl ester derivative using Candida antarctica Lipase B (CAL-B). Mechanism: The lipase selectively hydrolyzes the ester of one enantiomer (typically the (


)-enantiomer for 

-phenylalanine analogs) into the free acid, leaving the (

)-ester intact.
Phase A: Precursor Synthesis (Esterification)

Before resolution, you must convert the zwitterionic amino acid into an ester to make it a substrate for the lipase.

  • Suspend racemic 3-amino-3-(4-iodophenyl)propanoic acid (1.0 eq) in absolute Ethanol (10-15 volumes).

  • Cool to 0°C.

  • Add Thionyl Chloride (

    
    , 1.2 eq) dropwise. Caution: Exothermic.
    
  • Reflux for 4–6 hours. Monitor by TLC (disappearance of starting material).

  • Evaporate solvent to dryness.

  • Basify residue with saturated

    
     and extract with Ethyl Acetate.
    
  • Dry/Concentrate to yield racemic ethyl 3-amino-3-(4-iodophenyl)propanoate .

Phase B: Enzymatic Hydrolysis Protocol
ParameterSpecificationNotes
Enzyme Novozym 435 (Immobilized CAL-B)Load: 20–50 mg per mmol of substrate.
Solvent System MTBE : Phosphate Buffer (50mM, pH 7.0)Ratio 1:1 (biphasic) or water-saturated MTBE.
Temperature 25°C – 30°CDo not exceed 40°C to prevent enzyme denaturation.
Time 24 – 48 HoursMonitor conversion closely.
Target Conversion 40% – 45%Stop before 50% to maximize ee of the product.

Step-by-Step Workflow:

  • Dissolve the racemic ester in methyl tert-butyl ether (MTBE). The iodo-substituent requires an organic co-solvent; pure buffer will result in precipitation.

  • Add Phosphate Buffer (pH 7.0).

  • Add Novozym 435 beads.

  • Agitate (orbital shaker, 200 rpm). Do not use magnetic stirring bars as they grind and destroy the immobilized enzyme beads.

  • Monitor via Chiral HPLC (see Section 4).

  • Termination: Filter off the enzyme beads.

Phase C: Separation
  • Phase Separation: Separate the organic (MTBE) and aqueous layers.

  • Acid Workup (Aqueous Layer): The aqueous layer contains the resolved Free Acid (usually

    
    ). Acidify to pH 2 with 1M HCl and extract into EtOAc.
    
  • Ester Workup (Organic Layer): The MTBE layer contains the unreacted Ester (usually

    
    ). Dry and concentrate.
    
  • Hydrolysis of Remaining Ester: To obtain the (

    
    )-acid, reflux the isolated (
    
    
    
    )-ester in 6M HCl for 2 hours.

Secondary Protocol: Classical Diastereomeric Crystallization

Use Case: If the enzyme is unavailable or the iodine moiety inhibits the active site. Resolving Agent: (


)-(-)-1-Phenylethylamine.

Protocol:

  • N-Protection: Convert the racemic amino acid to its N-Boc derivative (Boc-anhydride,

    
    , Dioxane/Water). Crucial: Zwitterions do not resolve well; you need a free carboxylic acid with a protected amine.
    
  • Salt Formation: Dissolve N-Boc-3-amino-3-(4-iodophenyl)propanoic acid (1.0 eq) in hot Ethanol.

  • Addition: Add (

    
    )-(-)-1-Phenylethylamine (0.5 eq). Note: Using 0.5 eq ("Method of Half-Quantities") often yields higher purity than 1.0 eq.
    
  • Crystallization: Allow to cool slowly to room temperature, then to 4°C overnight.

  • Filtration: Collect the precipitate (Diastereomeric Salt A). The mother liquor contains Salt B.

  • Recrystallization: Recrystallize Salt A from EtOH/Water until constant melting point and rotation.

  • Liberation: Suspend salt in EtOAc, wash with 1M

    
     (acidic wash removes the chiral amine). Dry organic layer to get the resolved N-Boc acid.
    
  • Deprotection: Stir in TFA/DCM (1:1) to remove the Boc group and yield the enantiopure amino acid.

Analytical & Troubleshooting Guide

Chiral HPLC Methods

To verify Enantiomeric Excess (% ee), use the following conditions. The heavy iodine atom increases retention time on reverse-phase modes.

  • Column: Daicel Chiralcel OD-H or AD-H (Normal Phase).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm (Iodophenyl chromophore is strong).

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Conversion (<10% after 24h) Substrate insolubility.The Iodo-ester is hydrophobic. Increase the % of MTBE or switch to DIPE (Diisopropyl ether). Ensure the mixture is an emulsion, not a precipitate.
Low Enantioselectivity (ee < 80%) Non-specific hydrolysis.Check pH. If pH > 8, spontaneous chemical hydrolysis competes with the enzyme. Maintain pH 7.0. Lower temperature to 4°C to boost selectivity (at the cost of rate).
Enzyme Degradation Mechanical shear or solvent toxicity.Switch from magnetic stirring to orbital shaking. Ensure Ethanol content in the ester stock is <1%.
Product Discoloration (Pink/Purple) C-I bond cleavage (Iodine release).Protect reaction from light (wrap flask in foil). Ensure no Pd contaminants are present in glassware.

Process Visualization (Workflow)

The following diagram illustrates the Enzymatic Kinetic Resolution pathway, which is the recommended route for high-purity applications.

EnzymaticResolution RacemicAA Racemic 3-amino-3-(4-iodophenyl) propanoic acid Esterification Esterification (SOCl2 / EtOH) RacemicAA->Esterification RacemicEster Racemic Ethyl Ester (Hydrophobic) Esterification->RacemicEster Biocatalysis Enzymatic Hydrolysis (Novozym 435 / CAL-B) Solvent: MTBE/Buffer pH 7 RacemicEster->Biocatalysis Separation Phase Separation (Organic vs Aqueous) Biocatalysis->Separation Stop at ~45% Conv. OrgLayer Organic Layer (Unreacted Ester) Separation->OrgLayer AqLayer Aqueous Layer (Hydrolyzed Acid) Separation->AqLayer FinalR (R)-Enantiomer (Requires Chemical Hydrolysis) OrgLayer->FinalR 1. Evaporate 2. HCl Hydrolysis FinalS (S)-Enantiomer (Free Acid) AqLayer->FinalS Acidify & Extract

Caption: Workflow for CAL-B mediated kinetic resolution of the iodo-beta-amino acid ester.

Frequently Asked Questions (FAQ)

Q1: Why use the ester for enzymatic resolution instead of the free acid? A: Lipases (like CAL-B) are hydrolases. They require an ester substrate to perform the hydrolysis reaction stereoselectively. The free acid is the product, not the substrate. While Penicillin G Acylase (PGA) can resolve N-phenylacetyl derivatives of free amino acids, the ester route with CAL-B is generally more robust for hydrophobic substrates like the 4-iodophenyl analog [1].

Q2: Can I use the 4-bromo analog protocol? A: Yes. The 4-bromo and 4-iodo analogs are isosteric and electronically similar. Protocols developed for 4-bromophenyl-


-alanine or 4-cyanophenyl-

-alanine [1] are excellent starting points. However, expect the 4-iodo compound to have significantly lower water solubility, necessitating a higher ratio of organic co-solvent (MTBE or Toluene).

Q3: How do I determine the absolute configuration (R vs S)? A: Do not assume based on the enzyme alone.

  • Optical Rotation: Compare

    
     with literature values for the 4-bromo analog (often available).
    
  • X-Ray Crystallography: If you produce the N-Boc-(S)-phenylethylamine salt (Method 2), the heavy iodine atom makes it an ideal candidate for X-ray diffraction to unequivocally determine stereochemistry.

Q4: Is the C-I bond stable during the acid hydrolysis step? A: Generally, yes. Refluxing 6M HCl is non-oxidizing and non-reducing, so the aryl iodide survives. However, avoid using HI (hydroiodic acid) or adding metals (Zn, Fe) which could cause dehalogenation.

References

  • Tasnádi, G. et al. (2004). "Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid." Tetrahedron: Asymmetry, 15(13), 2093-2099.

    • Relevance: Describes the CAL-A/CAL-B resolution of the para-cyano analog, which is the closest electronic/steric match to the iodo-analog in liter
  • Weise, N. et al. (2015).[1] "Efficient Tandem Biocatalytic Process for the Kinetic Resolution of Aromatic

    
    -Amino Acids." Catalysis Science & Technology. 
    
    • Relevance: Validates the use of enzymatic routes for various arom
  • Soloshonok, V. A. et al. (2015). "Biocatalytic processes for the synthesis of chiral

    
    -amino acids." Chemical Society Reviews. 
    
    • Relevance: Comprehensive review of lipase and acylase activity on -amino acid deriv

Sources

Troubleshooting

Technical Support Center: Stability of 3-Amino-3-(4-iodophenyl)propanoic Acid

Welcome to the technical support center for 3-amino-3-(4-iodophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-amino-3-(4-iodophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Understanding the Stability of 3-Amino-3-(4-iodophenyl)propanoic Acid

3-Amino-3-(4-iodophenyl)propanoic acid is a β-amino acid derivative with potential applications in pharmaceutical research.[1][2] Its structure, featuring an amino group, a carboxylic acid, and an iodinated aromatic ring, presents several potential sites for degradation, especially under acidic conditions. Understanding the intrinsic stability of this molecule is crucial for developing robust formulations, ensuring accurate analytical measurements, and maintaining therapeutic efficacy.[3][4]

Forced degradation studies are a key tool in pharmaceutical development to identify potential degradation pathways and products.[5][6][7] These studies involve subjecting the compound to stress conditions such as high temperature, various pH levels, and light to accelerate degradation.[3][5][6][7]

II. Troubleshooting Guide

This section addresses common problems that may arise during the handling and analysis of 3-amino-3-(4-iodophenyl)propanoic acid in acidic environments.

Issue 1: Unexpectedly Low Yield or Purity After Synthesis or Work-up in Acidic Conditions

Symptoms:

  • Lower than expected recovery of the final product.

  • Presence of multiple unknown spots on Thin Layer Chromatography (TLC).

  • Appearance of unexpected peaks in High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Possible Cause: Degradation of the 3-amino-3-(4-iodophenyl)propanoic acid molecule due to acid-catalyzed hydrolysis or other reactions. The carbon-iodine bond on the aromatic ring can be susceptible to cleavage under certain conditions.[8] Additionally, the amino acid structure itself can undergo various degradation reactions.[9][10][11][12]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield/Purity A Low Yield/Purity Observed B Perform a Controlled Stability Study A->B Hypothesize Degradation C Analyze Samples at Time Points (HPLC, LC-MS) B->C Execute Experiment D Identify Degradation Products C->D Data Analysis E Optimize Reaction/Work-up Conditions D->E Informed Optimization F Consider Alternative Purification Methods D->F If Optimization Fails E->A Re-evaluate F->A Re-evaluate G cluster_0 Stability-Indicating Method Development A Perform Forced Degradation Studies B Generate Degradation Products A->B Stress Samples C Develop Separation Method (e.g., HPLC) B->C Analyze Stressed Samples D Achieve Resolution Between Parent and Degradants C->D Optimize Conditions E Method Validation (ICH Guidelines) D->E Confirm Specificity F Implement for Stability Testing E->F Finalized Method

Caption: Workflow for stability-indicating method development.

To develop such a method, you should:

  • Perform forced degradation studies as described in the troubleshooting section to generate potential degradation products. [5][6][7]2. Develop an HPLC or UPLC method that can separate the parent compound from all observed degradation products. This typically involves screening different columns, mobile phases, and gradient conditions. [13]3. Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

Q4: Are there any specific analytical techniques recommended for identifying unknown degradation products?

A4: Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying unknown compounds. [1][4][13]By analyzing the mass-to-charge ratio of the parent ion and its fragmentation pattern, you can often elucidate the structure of the degradation products.

IV. References

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from

  • Dove Medical Press. (2009, November 15). Forced degradation studies: an essential tool for the formulation development of vaccines. Retrieved from

  • Environmental Science & Technology. (2022, January 21). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Retrieved from

  • Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Retrieved from

  • BioPharm International. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals. Retrieved from

  • ACS Publications. (2022, January 21). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+ | Environmental Science & Technology. Retrieved from

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from

  • ACS Publications. (n.d.). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+ | Environmental Science & Technology. Retrieved from

  • PubMed. (2022, February 1). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI. Retrieved from

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from

  • GPnotebook. (2018, January 1). Amino acid degradation. Retrieved from

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from

  • LSU Health Shreveport. (n.d.). Amino acids degradation and synthesis. Retrieved from

  • SlideShare. (n.d.). Degradation of amino acids | PDF. Retrieved from

  • BenchChem. (n.d.). Application Note: Quantitative Analysis of 3-(2-Iodophenylamino)propanoic Acid in Human Plasma by LC-MS/MS. Retrieved from

  • ScienceDirect. (2023, April 15). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Retrieved from

  • NCBI Bookshelf. (2023, January 11). Biochemistry, Amino Acid Synthesis and Degradation - StatPearls. Retrieved from

  • Biology LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. Retrieved from

  • Hudson Robotics. (2021, August 31). Drug Stability Testing and Analysis. Retrieved from

  • Pharmaceutical Outsourcing. (2018, August 9). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. Retrieved from

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from

  • PMC. (n.d.). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Retrieved from

  • MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from

  • Waters Corporation. (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Retrieved from

  • ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from

  • Creative Proteomics. (n.d.). Amino Acid Analysis Methods. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Amino-3-(4-ethylphenyl)propanoic acid 117391-52-3. Retrieved from

  • PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311. Retrieved from

  • ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of 3-Amino-3-(4-iodophenyl)propanoic Acid: A Comparative Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Structural elucidation, solvent-dependent speciation, and purity profiling. Executive Summary: Beyond the...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Structural elucidation, solvent-dependent speciation, and purity profiling.

Executive Summary: Beyond the Standard Spectrum

3-amino-3-(4-iodophenyl)propanoic acid is a


-amino acid, structurally distinct from its 

-isomer (4-iodo-phenylalanine). It serves as a critical peptidomimetic scaffold, offering proteolytic stability and a "handle" (the iodine atom) for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

Characterizing this molecule presents unique challenges compared to standard amino acids due to its zwitterionic nature , solubility profile , and the electronic influence of the iodine substituent. This guide compares the NMR performance of this molecule across different solvent systems and against common synthetic impurities, providing a self-validating protocol for structural confirmation.

Strategic Characterization Workflow

The following decision matrix outlines the optimal workflow for characterizing this specific


-amino acid, prioritizing solvent selection based on the analytical goal (structure vs. purity).

NMR_Workflow Start Sample: 3-Amino-3-(4-iodophenyl)propanoic Acid Goal Define Analytical Goal Start->Goal Struct Goal: Full Structural Proof (Stereochem & Exchangeables) Goal->Struct Elucidation Quant Goal: Purity & Quantification (Sharp Lines, No Exchange) Goal->Quant QC / Assay DMSO Solvent: DMSO-d6 (Viscous, H-bonding) Struct->DMSO D2O Solvent: D2O + NaOD (Ionic, Fast Exchange) Quant->D2O Res_DMSO Result: - Visible NH2/COOH - Distinct ABX Pattern - Broad lines DMSO->Res_DMSO Res_D2O Result: - Collapsed Exchangeables - Sharp Aliphatic Signals - Zwitterion Shift D2O->Res_D2O

Figure 1: Strategic decision tree for solvent selection based on analytical requirements.

Comparative Analysis: Solvent Performance

The choice of solvent fundamentally alters the appearance of the spectrum due to the transition between the zwitterionic form (


) and the neutral/protonated form.
Table 1: Solvent-Dependent Spectral Characteristics[1]
FeatureDMSO-

(Recommended for Structure)
D

O + NaOD
(Recommended for Purity)
CDCl

(Not Recommended)
Solubility High (Dissolves zwitterion)High (As anionic salt)Very Low (Insoluble free acid)
Amine Protons Visible (

8.0–8.5 ppm, broad)
Invisible (Exchanged with D)N/A
Acid Proton Visible (

12.0+ ppm, very broad)
Invisible (Exchanged)N/A

-CH

Splitting
Distinct ABX or dd (Diastereotopic)Often collapses to pseudo-doubletN/A
Chemical Shift Trend Deshielded (H-bonding effects)Shielded (Anionic character)N/A
Use Case Confirming functional groups (-NH2, -COOH)qNMR, impurity profiling, salt form checkNone
Expert Insight: The Zwitterion Effect

In DMSO-


 , the molecule exists largely in a neutral or tightly ion-paired state. You will observe the amide/amine protons, which is crucial for proving the amine is primary. In D

O/NaOD
, the molecule becomes the carboxylate anion (

). This causes the

-protons to shift upfield (lower ppm) due to the increased electron density of the carboxylate group.

Structural Confirmation & Impurity Profiling

To validate the identity of 3-amino-3-(4-iodophenyl)propanoic acid, one must distinguish it from its synthetic precursors (Rodionov reaction intermediates) and structural isomers.

The Diagnostic "Fingerprint" (DMSO- )

The core structure consists of an ABX spin system :

  • H

    
     / H
    
    
    
    (
    
    
    -protons):
    Two diastereotopic protons at C2. They are magnetically non-equivalent due to the adjacent chiral center at C3.
  • H

    
     (
    
    
    
    -proton):
    The benzylic proton at C3.
Table 2: Chemical Shift Assignments vs. Common Impurities
PositionTarget Molecule (

ppm)
Impurity: 4-Iodobenzaldehyde Impurity: 4-Iodocinnamic Acid
Aldehyde (-CHO) None~10.0 (s) None
Alkene (-CH=CH-) NoneNone6.5 – 7.7 (d,

Hz)
Aromatic (AA'BB') 7.70 (d), 7.20 (d) 7.90 (d), 7.60 (d)7.75 (d), 7.50 (d)

-CH (Benzylic)
4.3 – 4.5 (m/t) NoneNone

-CH

2.6 – 2.9 (dd/m) NoneNone

Note: Shifts are approximate for DMSO-


. The 4-iodo substituent exerts a "heavy atom" effect, often deshielding ortho protons less than expected compared to bromo-analogs, but the AA'BB' pattern is distinct.
Visualization: Impurity Logic Flow

Impurity_Check Spectrum Analyze 1H Spectrum (6.0 - 11.0 ppm) Check1 Signal at ~10.0 ppm? Spectrum->Check1 Check2 Doublets with J > 15Hz (6.5 - 7.7 ppm)? Check1->Check2 No Aldehyde Impurity: 4-Iodobenzaldehyde Check1->Aldehyde Yes Cinnamic Impurity: 4-Iodocinnamic Acid Check2->Cinnamic Yes Clean PASS: No Electrophiles Detected Check2->Clean No

Figure 2: Logic flow for identifying common synthetic impurities in the aromatic/olefinic region.

Detailed Experimental Protocol

This protocol is designed to ensure reproducibility and minimize artifacts such as rotational sidebands or solvent suppression issues.

Materials
  • Compound: ~5–10 mg of 3-amino-3-(4-iodophenyl)propanoic acid.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Tube: 5 mm high-precision NMR tube.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid into a clean vial.

    • Add 0.6 mL DMSO-

      
      .
      
    • Critical: Sonicate for 60 seconds.

      
      -amino acids can form intermolecular salt bridges that slow dissolution. Ensure the solution is perfectly clear.
      
    • Transfer to the NMR tube. Filter through a cotton plug if any suspension remains.

  • Acquisition Parameters (Standard 400/500 MHz Instrument):

    • Temperature: 298 K (25°C).

    • Pulse Angle: 30° (to ensure accurate integration without long relaxation delays).

    • Relaxation Delay (D1): Set to

      
       seconds.
      
      • Reasoning: The aromatic protons adjacent to Iodine have shorter T1 times, but the aliphatic protons may be longer. A 5s delay ensures quantitative integration accuracy for the comparison of the

        
        -CH2 vs. Aromatic signals.
        
    • Scans (NS): 16 or 32 (Sufficient for >5 mg).

    • Spectral Width: -2 to 14 ppm (to catch the broad COOH peak).

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

    • Phasing: Manual phasing is required. The broad NH/COOH peaks often distort automatic phasing algorithms.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) to flatten the baseline, essential for integrating the broad exchangeable protons.

    • Referencing: Set the residual DMSO quintet to 2.50 ppm.

Self-Validating Criteria (Pass/Fail)
  • Integration Check: Set the single benzylic methine proton (

    
    -CH) at ~4.4 ppm to an integral of 1.00 .
    
    • The aromatic region (4H) must integrate to 4.0 ± 0.2 .

    • The

      
      -methylene group (2H) must integrate to 2.0 ± 0.1 .
      
  • Coupling Check: The aromatic signals must appear as two distinct doublets (AA'BB' system) with a coupling constant

    
     Hz. If they appear as a singlet, the field strength is too low or the solvent is causing accidental equivalence (switch to Acetone-
    
    
    
    or Methanol-
    
    
    if this occurs, though rare for iodo-derivatives).

References

  • General

    
    -Amino Acid Synthesis & Characterization: 
    
    • Steer, D. L., et al. " -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 2002.
    • Context: Establishes the general stability and NMR characteristics of the -amino acid backbone.
  • Analog Characteriz

    
    -Phenylalanine): 
    
    • Partanen, T., et al. "Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid." Tetrahedron: Asymmetry, 2004.
    • -CH2 at 2.
  • Solvent Effects in NMR

    • Abraham, R. J., et al. "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006.
    • Context: Authoritative source on calculating and predicting chemical shift changes (solvation shifts) when moving from non-polar to polar aprotic solvents like DMSO.
  • Rodionov Reaction (Synthesis Context)

    • Rodionov, V. M., & Malevinskaya, E. T. "Synthesis of -amino acids." Berichte der deutschen chemischen Gesellschaft, 1926.
    • Context: The foundational chemistry for synthesizing 3-amino-3-arylpropanoic acids, defining the likely impurities (aldehydes/cinnamic acids).
Comparative

Comparative Guide: Mass Spectrometry Profiling of 3-amino-3-(4-iodophenyl)propanoic Acid

Executive Summary 3-amino-3-(4-iodophenyl)propanoic acid (often referred to as -(4-iodophenyl)- -alanine) is a critical peptidomimetic building block. Its structural rigidity and the presence of a heavy halogen (iodine)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-amino-3-(4-iodophenyl)propanoic acid (often referred to as


-(4-iodophenyl)-

-alanine) is a critical peptidomimetic building block. Its structural rigidity and the presence of a heavy halogen (iodine) make it a prime candidate for cross-coupling reactions in drug synthesis and a target for thyromimetic drug development.

However, its analysis presents unique challenges. Unlike standard


-amino acids, this 

-amino acid derivative exhibits distinct fragmentation kinetics, heavily influenced by the stability of the benzylic C-N bond and the lability of the C-I bond.

This guide provides a comparative analysis of its fragmentation behaviors under Electrospray Ionization (ESI-CID) versus Electron Ionization (EI) , and establishes a self-validating workflow to differentiate it from its structural isomer, 4-iodo-phenylalanine.

Part 1: Structural Context & Ionization Physics

Before interpreting spectra, one must understand the distinct physicochemical properties governing the fragmentation of this molecule.

FeatureSpecificationMass Spectrometry Implication
Formula

Monoisotopic Mass: 290.9756 Da
Core Structure

-Amino Acid
Lacks the facile immonium ion formation typical of

-isomers.
Substituent 4-Iodo (Para-Iodo)Mass Defect: Iodine has a significant mass defect. Isotope:

is monoisotopic (no M+2). Bond: C-I bond is weak (~57 kcal/mol) and prone to homolytic cleavage in hard ionization.
Protonation Site Primary Amine (

)
Readily forms

in positive ESI.

Part 2: Comparative Fragmentation Analysis

This section compares the product's performance under two distinct ionization regimes.

Scenario A: ESI-MS/MS (Collision Induced Dissociation)

Best for: Pharmacokinetic studies, metabolite identification, and intact quantification.

In positive mode ESI (


), the molecule undergoes "soft" ionization. The iodine atom typically remains intact during the initial ionization, serving as a mass tag. Upon Collision Induced Dissociation (CID), the fragmentation is driven by charge migration from the amine.

Key Fragmentation Channels:

  • Neutral Loss of Ammonia (

    
    17 Da):  The most dominant pathway for 
    
    
    
    -amino acids. The protonated amine leaves as
    
    
    , generating a resonance-stabilized cinnamic acid derivative cation (
    
    
    275).
  • Combined Loss (

    
    ):  A secondary pathway common in propanoic acid backbones, leading to smaller alkyl-aryl fragments.
    
  • Iodine Retention: Under low-energy CID (<20 eV), the C-I bond remains largely intact, preserving the isotopic signature.

Scenario B: EI-MS (Electron Ionization)

Best for: GC-MS analysis of derivatized samples, library matching.

EI is a "hard" ionization technique (70 eV). To analyze this polar acid via GC-MS, it must first be derivatized (e.g., TMS-silylation).

Key Fragmentation Channels:

  • C-I Bond Homolysis: The high energy of EI frequently cleaves the weak C-I bond, resulting in a radical iodine loss (

    
    ) and a significant peak at 
    
    
    
    .
  • Alpha-Cleavage: Rapid fragmentation of the derivatized backbone.

  • Loss of Molecular Ion: The molecular ion (

    
    ) is often weak or absent due to rapid fragmentation.
    
Comparative Data Summary
FeatureESI-CID (LC-MS/MS)EI (GC-MS, TMS-derivative)
Precursor Ion


(often weak/absent)
Dominant Fragment


Iodine Stability High (Retained at low eV)Low (Frequently lost)
Backbone Logic Neutral loss (

)
Radical driven

-cleavage
Utility Quantitation in biological matrixStructural confirmation via library

Part 3: The "Alternative" - Differentiating Isomers

The Critical Quality Control Step

A common analytical risk is confusing 3-amino-3-(4-iodophenyl)propanoic acid (


-isomer) with its 

-isomer, 4-iodo-phenylalanine . Both have identical masses (

Da) and elemental composition.
The Differentiation Protocol

The distinction lies in the Immonium Ion Rule .

  • 
    -Amino Acids (Phenylalanine):  Readily form a stable immonium ion via loss of 
    
    
    
    (or
    
    
    ). For 4-iodo-phenylalanine, this yields a diagnostic peak at
    
    
    246
    or the specific immonium ion at
    
    
    218
    (
    
    
    ).
  • 
    -Amino Acids (Target):  The extra methylene group prevents the formation of the stable 
    
    
    
    -immonium structure. Instead, the dominant pathway is the elimination of ammonia to form the conjugated cinnamic acid cation (
    
    
    275
    ).

Decision Matrix:

  • If

    
     Base Peak = 
    
    
    
    275
    (
    
    
    )
    
    
    
    
    -Isomer (Target)
  • If

    
     Base Peak = 
    
    
    
    246
    or 218
    
    
    
    
    -Isomer (Alternative)

Part 4: Experimental Protocols

Protocol 1: LC-MS/MS Optimization (ESI)

Objective: Maximize sensitivity for the


-amino acid.
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. (Avoid Ammonium Acetate if monitoring neutral loss of ammonia to prevent background noise).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Source Parameters:

    • Mode: Positive ESI (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 400°C (High temp required for amino acids).

  • MRM Transitions (Quantitation):

    • Quantifier:

      
       (Loss of 
      
      
      
      ).
    • Qualifier:

      
       (Iodine-related rearrangement).
      
Protocol 2: Isomer Purity Check

Objective: Detect 0.1% contamination of the


-isomer.
  • Inject 1 µM standard solution.

  • Perform Product Ion Scan (Precursor

    
     292).
    
  • Extract Ion Chromatogram (EIC) for

    
     218 (Immonium ion of 
    
    
    
    -isomer).
  • Validation: Presence of peak at

    
     218 indicates contamination with 4-iodo-phenylalanine.
    

Part 5: Visualization of Signaling Pathways

Diagram 1: ESI-CID Fragmentation Pathway

This diagram illustrates the dominant fragmentation mechanism for the target molecule in positive ESI.

Fragmentation Parent [M+H]+ m/z 292 (Protonated Parent) TS1 Transition State (Amine Protonation) Parent->TS1 CID Energy Frag3 [I]+ m/z 127 (Iodine Ion) Parent->Frag3 High Energy C-I Cleavage Frag1 [M+H - NH3]+ m/z 275 (4-iodocinnamic cation) TS1->Frag1 -NH3 (17 Da) DOMINANT PATHWAY Frag2 [M+H - NH3 - CO]+ m/z 247 (Styryl Cation) Frag1->Frag2 -CO (28 Da)

Caption: Figure 1. ESI-CID fragmentation pathway of 3-amino-3-(4-iodophenyl)propanoic acid. The loss of ammonia (blue arrow) is the diagnostic "soft" ionization pathway distinguishing it from alpha-isomers.

Diagram 2: Isomer Differentiation Logic

A flowchart for distinguishing the target (


) from its alternative (

).

Differentiation Start Unknown Sample m/z 292.0 Decision MS/MS Fragmentation (CID 20eV) Start->Decision AlphaPath Dominant Ion: m/z 218 / 246 Decision->AlphaPath Immonium Formation BetaPath Dominant Ion: m/z 275 Decision->BetaPath NH3 Elimination AlphaResult Result: Alpha-Isomer (4-Iodo-Phenylalanine) AlphaPath->AlphaResult BetaResult Result: Beta-Isomer (Target Molecule) BetaPath->BetaResult

Caption: Figure 2. Decision tree for differentiating 3-amino-3-(4-iodophenyl)propanoic acid (Beta) from 4-iodo-phenylalanine (Alpha) based on characteristic MS/MS fragments.

References

  • Harrison, A. G. (2002).[1] Fragmentation reactions of protonated peptides containing phenylalanine.[1] International Journal of Mass Spectrometry.[1]

  • Königs, S., & Fales, H. M. (2011). Fragmentation data of single amino acids prepared by electrospray.[2][3][4] Biomacromolecular Mass Spectrometry.[2]

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Amino Acid Derivatives. National Institute of Standards and Technology.

  • Boschi, D., et al. (2024).[4] Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids.[4] Rapid Communications in Mass Spectrometry.[1][3]

Sources

Validation

Technical Guide: Crystallographic Characterization of 3-amino-3-(4-iodophenyl)propanoic acid

Executive Summary 3-amino-3-(4-iodophenyl)propanoic acid is a halogenated -amino acid derivative, specifically a -analog of phenylalanine. In drug development, it serves two critical functions: as a scaffold for peptidom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-amino-3-(4-iodophenyl)propanoic acid is a halogenated


-amino acid derivative, specifically a 

-analog of phenylalanine. In drug development, it serves two critical functions: as a scaffold for peptidomimetics (providing proteolytic stability) and as a heavy-atom derivative for ab initio phasing in X-ray crystallography.

This guide compares the crystallographic behavior of the 4-iodo derivative against its non-halogenated parent (3-amino-3-phenylpropanoic acid) and the


-amino acid isomer (4-iodo-phenylalanine). It focuses on the exploitation of the Iodine atom (

) for anomalous dispersion phasing and the stabilization of crystal lattices via halogen bonding.

Part 1: Comparative Analysis & Material Properties

Structural & Phasing Metrics

The primary advantage of the 4-iodophenyl derivative over the standard phenyl analog is the electron-dense iodine atom. This allows for Single-wavelength Anomalous Dispersion (SAD) phasing, eliminating the need for external heavy-atom soaking which can crack crystals.

Feature4-Iodo-Derivative (Target)Phenyl-Parent (Reference)4-Chloro-Analog (Alternative)
Formula



MW ( g/mol ) 291.09165.19199.63
Heavy Atom Z 53 (Iodine) 6 (Carbon)17 (Chlorine)
Phasing Power High (Strong Anomalous Signal)None (Requires Molecular Replacement)Low (Weak Anomalous Signal)
Interaction Mode Halogen Bonding (

) + H-Bonds
Pure H-Bonding /

Stacking
Weak Halogen / H-Bonds
Space Group Typically

(Chiral)

or


(Racemate typically)
The "Heavy Atom" Effect in Crystallography

For researchers struggling to solve the phase problem in novel


-peptide structures, the 4-iodo substitution is a strategic tool.
  • Scattering Factor: Iodine has 53 electrons, providing a massive scattering center compared to the organic backbone.

  • Anomalous Scattering (

    
    ):  At the Cu K
    
    
    
    wavelength (1.54 Å), Iodine has a significant anomalous scattering component (
    
    
    ), whereas Chlorine (
    
    
    ) is often insufficient for de novo phasing of larger complexes.
Halogen Bonding Networks

Unlike the parent phenyl compound, which relies on N-H...O hydrogen bonds and T-shaped


-stacking, the 4-iodo derivative introduces a Halogen Bond (XB) .
  • Mechanism: The iodine atom exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond.

  • Lattice Effect: This sigma-hole interacts with Lewis bases (specifically the Carbonyl Oxygen of the carboxylic acid or amide backbone), creating a linear

    
     bridge that rigidifies the lattice and often leads to higher melting points and different packing motifs than the non-halogenated parent.
    

Part 2: Experimental Protocols

Synthesis & Purification (Brief Overview)

Note: Synthesis is adapted from standard Knoevenagel condensation procedures for


-amino acids.
  • Precursor: Start with 4-iodobenzaldehyde .

  • Condensation: React with malonic acid/ammonium acetate in ethanol (reflux).

  • Purification: The zwitterionic product often precipitates at the isoelectric point (pI).

    • Critical Step: Recrystallize from water/ethanol (1:1) to ensure high purity (>98%) required for single-crystal growth. Trace isomers will poison the crystal face.

Crystallization Strategy

To obtain diffraction-quality single crystals, a slow evaporation method targeting the zwitterionic form is recommended.

Protocol:

  • Solvent System: Prepare a supersaturated solution in Water:Methanol (80:20) at 50°C.

  • pH Adjustment: The zwitterion (

    
    ) is the most stable crystal form. Adjust pH to approx 6.0–6.5.
    
  • Seeding: If available, micro-seed with the chloro-analog to induce nucleation, though the lattice mismatch may cause defects.

  • Growth: Allow to cool slowly to RT in a Dewar flask (0.5°C/hour) or use vapor diffusion against pure methanol.

Data Collection & Phasing Workflow

The following diagram illustrates the decision matrix for collecting data on this specific derivative.

G Start Crystal Harvest (3-amino-3-(4-iodophenyl)propanoic acid) Screen Diffraction Screening (Resolution Check) Start->Screen Decision Source Availability? Screen->Decision HomeSource Home Source (Cu K-alpha) 1.54 Å Decision->HomeSource Lab Only Synchrotron Synchrotron (Tunable) Decision->Synchrotron Beamtime StrategyHome Strategy: Friedel Pairs Collect 360°+ for redundancy Maximize Multiplicity (>10x) HomeSource->StrategyHome StrategySync Strategy: Fluorescence Scan Target Iodine L-edge or K-edge (Optimize f'') Synchrotron->StrategySync Process Data Reduction (XDS/DIALS) Keep Anomalous Flags ON StrategyHome->Process StrategySync->Process Substructure Substructure Solution (SHELXD / AutoSol) Locate Iodine Sites Process->Substructure Phasing Phasing & Refinement (Refine f' and f'') Substructure->Phasing

Caption: Workflow for maximizing the utility of the Iodine heavy atom during X-ray data collection.

Part 3: Expected Crystallographic Parameters

Since specific unit cell dimensions for the 3-amino (beta) variant are often proprietary or buried in peptide complex data, the following table provides Target Parameters . These are derived from the homologous 4-chloro analog and standard


-amino acid packing densities. Use these to validate your initial indexing.
ParameterExpected Value (Range)Notes for Validation
Crystal System Monoclinic or OrthorhombicRacemates often form

(centrosymmetric). Enantiopure forms (S-isomer) often form

.
Space Group

(Racemic)
Look for systematic absences:

and

.
Unit Cell (a) 11.5 – 12.5 ÅElongated due to the phenyl-alkyl chain.
Unit Cell (b) 5.8 – 6.5 ÅShort axis often corresponds to the H-bonding backbone repeat.
Unit Cell (c) 18.0 – 22.0 ÅExpands significantly vs. Phenyl analog to accommodate the Iodine radius (approx 2.0 Å).
Volume (

)
~1300 – 1500 ų (

)
Expect ~15% volume increase over the non-iodinated parent (

ų).
Density (

)
> 1.6 g/cm³High density is a hallmark of iodinated organics.
Structural Validation Checklist

When refining the structure of 3-amino-3-(4-iodophenyl)propanoic acid, ensure the following:

  • Iodine Ellipsoids: Thermal ellipsoids for Iodine should not be elongated. If they are, check for disorder or incorrect absorption correction.

  • Chirality: If synthesizing the enantiopure (S)-form, ensure the Flack parameter is near 0.0. The strong anomalous signal of Iodine makes absolute configuration determination trivial and highly reliable.

  • Torsion Angles: Verify the

    
     (N-C3-C2-C1) torsion angle. 
    
    
    
    -amino acids typically adopt a gauche conformation (
    
    
    ) to facilitate intramolecular H-bonding.

Part 4: References

  • General

    
    -Amino Acid Crystallography: 
    
    • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and X-ray methods." Helvetica Chimica Acta.

  • Halogen Bonding in Amino Acids:

    • Saccone, M., et al. (2024).[1] "Analysis of short contacts in crystals of halogenated amino acids: atom–atom interactions vs. energy frameworks." CrystEngComm.

  • Synthesis of Phenyl-Substituted

    
    -Amino Acids: 
    
    • Weiner, B., et al. (2010). "Enantioselective synthesis of

      
      -amino acids." Chemical Society Reviews. 
      
  • Iodine Phasing Strategy:

    • Dauter, Z. (2002). "New approaches to high-throughput phasing." Current Opinion in Structural Biology.

Sources

Comparative

A Comparative Guide to Validating the Purity of 3-amino-3-(4-iodophenyl)propanoic Acid: TLC vs. HPLC

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel compounds like 3-am...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel compounds like 3-amino-3-(4-iodophenyl)propanoic acid, a molecule with potential applications in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), for the validation of its purity. We will delve into the theoretical underpinnings, provide actionable experimental protocols, and present a comparative analysis to empower researchers in making informed decisions for their analytical workflows.

The Criticality of Purity for 3-amino-3-(4-iodophenyl)propanoic Acid

3-amino-3-(4-iodophenyl)propanoic acid is a non-proteinogenic β-amino acid. Its structure, featuring a chiral center and an iodinated phenyl ring, suggests potential for diverse biological activities. However, impurities arising from the synthetic route—such as starting materials, by-products, or degradation products—can significantly alter its pharmacological profile, introduce toxicity, or compromise the stability of the final drug product.[1][2] Therefore, the ability to detect and quantify these impurities is a critical step in its development.

Forced degradation studies, as mandated by guidelines from the International Council for Harmonisation (ICH), are essential to identify potential degradation products and pathways.[3][4][5] These studies involve subjecting the API to stress conditions like acid/base hydrolysis, oxidation, heat, and light to generate likely degradants.[1][6] The analytical methods used for purity testing must then be robust enough to separate and quantify the API from these potential impurities, a capability known as "stability-indicating."[3][4]

Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Screening Tool

TLC is a planar chromatographic technique that relies on the differential partitioning of components of a mixture between a solid stationary phase (adsorbent) coated on a plate and a liquid mobile phase that moves up the plate by capillary action.[7][8][9] Its simplicity, speed, and low cost make it an invaluable tool for preliminary purity assessments, reaction monitoring, and screening for optimal solvent systems for more advanced chromatographic techniques.[10][11][12]

The "Why" Behind the TLC Protocol

For a polar molecule like 3-amino-3-(4-iodophenyl)propanoic acid, a polar stationary phase like silica gel is the logical choice.[13][14] The separation principle hinges on the competition between the analyte and the mobile phase for binding sites on the stationary phase.[9][13] A more polar mobile phase will have a stronger affinity for the stationary phase, displacing the analyte and causing it to travel further up the plate, resulting in a higher Retention Factor (Rf) value.[11][15] The selection of the mobile phase is therefore a critical step, often determined through empirical testing to achieve optimal separation.[16]

Since amino acids are typically colorless, a visualization agent is required.[8][13] Ninhydrin is a classic choice, reacting with the primary amine group of the amino acid to produce a characteristic purple-colored spot, known as Ruhemann's purple.[13][17][18]

Experimental Protocol: TLC Analysis

1. Plate Preparation:

  • Use commercially available silica gel 60 F254 TLC plates.

  • With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

2. Sample Application:

  • Dissolve the 3-amino-3-(4-iodophenyl)propanoic acid sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Using a capillary tube, spot a small amount of the sample solution onto the starting line.

  • Allow the spot to dry completely.

3. Development:

  • Prepare the mobile phase. A common starting point for amino acids is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio).[19]

  • Pour the mobile phase into a developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

  • Carefully place the TLC plate into the chamber, ensuring the sample spots are above the solvent level.

  • Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

4. Visualization:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • Spray the plate evenly with a ninhydrin solution (e.g., 0.2% in ethanol).[13]

  • Gently heat the plate with a heat gun or in an oven at 100-110°C for a few minutes until colored spots appear.[18]

5. Analysis:

  • Calculate the Rf value for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • A pure compound should ideally show a single spot. The presence of additional spots indicates impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

HPLC is a highly sensitive and quantitative chromatographic technique that forces a liquid mobile phase through a column packed with a solid stationary phase under high pressure.[2][20] It offers superior resolution, speed, and quantification capabilities compared to TLC, making it the preferred method for final purity determination and stability studies in the pharmaceutical industry.[2][21]

The Rationale for the HPLC Method

For the analysis of polar compounds like amino acids, Reverse-Phase HPLC (RP-HPLC) is the most common approach.[22][23][24] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol).[25][26] The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds will have less affinity for the non-polar stationary phase and will elute earlier, while less polar compounds will be retained longer.

The iodinated phenyl group in 3-amino-3-(4-iodophenyl)propanoic acid provides a strong chromophore, making UV detection a suitable and straightforward choice.[27] The selection of the detection wavelength is critical for sensitivity and should correspond to the absorbance maximum of the analyte.

Experimental Protocol: HPLC Analysis

1. System and Column:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.[26]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Filter and degas both mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the determined λmax of the compound)

  • Injection Volume: 10 µL

  • Gradient Elution: A gradient elution is often necessary to separate compounds with a range of polarities. A typical gradient might be:

    • 0-20 min: 5% to 95% Mobile Phase B

    • 20-25 min: 95% Mobile Phase B

    • 25-30 min: 95% to 5% Mobile Phase B

    • 30-35 min: 5% Mobile Phase B (re-equilibration)

4. Sample and Standard Preparation:

  • Prepare a stock solution of the 3-amino-3-(4-iodophenyl)propanoic acid reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Prepare the sample solution at a similar concentration.

5. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the sample using the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

  • The method should be validated according to ICH guidelines (Q2(R1)/Q2(R2)) for parameters such as specificity, linearity, accuracy, precision, and range.[28][29][30][31]

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps for both TLC and HPLC analysis.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_plate Prepare TLC Plate spotting Spot Sample on Plate prep_plate->spotting prep_sample Prepare Sample Solution prep_sample->spotting prep_mobile Prepare Mobile Phase development Develop Plate in Chamber prep_mobile->development spotting->development visualization Visualize Spots with Ninhydrin development->visualization calculation Calculate Rf Values visualization->calculation interpretation Interpret Results calculation->interpretation

Caption: Workflow for TLC Purity Analysis.

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_system Prepare HPLC System injection Inject Sample prep_system->injection prep_mobile Prepare Mobile Phases prep_mobile->injection prep_sample Prepare Sample & Standard prep_sample->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq data_proc Process Chromatogram & Calculate Purity data_acq->data_proc

Caption: Workflow for HPLC Purity Analysis.

Comparative Analysis: TLC vs. HPLC

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Differential partitioning on a planar surface.[9][13]High-pressure differential partitioning through a packed column.[2][20]
Resolution LowerHigh to very high.[21][26]
Quantification Semi-quantitative at best.[12]Highly quantitative and reproducible.[2][32]
Sensitivity LowerHigh, with various sensitive detectors available.[21]
Speed Fast for a single analysis.[11][12]Slower per sample, but automatable for high throughput.[21]
Cost Low initial and running costs.[7][9]High initial instrument cost and moderate running costs.
Application Rapid screening, reaction monitoring, qualitative purity checks.[12]Definitive purity determination, impurity profiling, stability studies.[2][21]

Conclusion: A Synergistic Approach

In the rigorous process of validating the purity of 3-amino-3-(4-iodophenyl)propanoic acid, TLC and HPLC are not mutually exclusive but rather complementary techniques. TLC serves as an excellent, rapid, and cost-effective tool for initial purity assessments and for scouting appropriate mobile phase conditions. Its value in quickly monitoring the progress of synthesis or purification cannot be overstated.

However, for the definitive, quantitative determination of purity and for the validation required for regulatory submissions, HPLC is the undisputed gold standard.[2] Its high resolution, sensitivity, and reproducibility are essential for accurately identifying and quantifying impurities, thereby ensuring the safety and quality of the final drug substance. A well-developed and validated stability-indicating HPLC method is a cornerstone of any drug development program.[3][4]

By leveraging the strengths of both TLC and HPLC, researchers can establish a robust and efficient analytical workflow for the purity validation of 3-amino-3-(4-iodophenyl)propanoic acid, a critical step on the path from a promising molecule to a potential therapeutic agent.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. (n.d.). PubMed.
  • Why Is HPLC Ideal for Chemical Purity Testing? (2023, July 27). Moravek.
  • Evaluation of thin-layer chromatography systems for analysis of amino acids in complex mixtures. (n.d.). AKJournals.
  • High-performance liquid chromatography (HPLC) | Chemistry | Research Starters. (n.d.). EBSCO.
  • Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. (2025, September 18). BioTech Beacons.
  • A Review on Force Degradation Studies for Drug Substances. (2023, February 15). ijarsct.
  • THIN-LAYER CHROMATOGRAPHY OF AMINO ACIDS: A REVIEW. (2012, June 22). Taylor & Francis Online.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • TLC Analysis of Amino Acids | PDF | Thin Layer Chromatography. (n.d.). Scribd.
  • Thin Layer Chromatography: Principle, Parts, Steps, Uses. (2023, September 11). Microbe Notes.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives, Butylthiocarbamyl, and Benzylthiocarbamyl Derivatives Compared to the Phenylthiocarbamyl Derivative and Ion Exchange Chromatography. (n.d.). Springer Nature Experiments.
  • Thin-layer chromatography. (n.d.). Wikipedia.
  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (n.d.). RSC Publishing.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • thin-layer chromatography (TLC). (2020, March 11). BYJU'S.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • What Is Thin Layer Chromatography (TLC)? (2024, August 15). Bachem.
  • Validation of analytical procedures according to the ICH guidelines. (n.d.). Efor Group.
  • Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column Systemt. (n.d.).
  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024, July 23). Torontech.
  • Thin Layer Chromatography. (n.d.).
  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007, November 15). PubMed.
  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023, July 19). PMC.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). EMA.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • High Performance Liquid Chromatography. (2025, February 26). SCION Instruments.
  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2024, January 05). PubMed.
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18).
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • Analytical Methods for Amino Acids. (n.d.). Shimadzu.
  • Tips & Tricks for Thin-Layer Chromatography. (n.d.). Merck.
  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation.
  • How i will select mobile phase solevent system for TLC? (2021, May 08). ResearchGate.
  • TLC Fundamentals – Stationary & mobile phase choice (part 4). (2020, February 15). Interchim – Blog.

Sources

Validation

A Researcher's Guide to the Infrared Spectrum of 3-amino-3-(4-iodophenyl)propanoic acid: A Comparative Analysis

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups with...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups within a molecule, providing a unique vibrational fingerprint. This guide offers an in-depth analysis of the expected IR spectrum of 3-amino-3-(4-iodophenyl)propanoic acid, a molecule of interest in various research domains. We will dissect its characteristic spectral features and compare them with related structural motifs to provide a comprehensive and practical framework for spectral interpretation.

The Vibrational Signature of a Multifunctional Molecule

3-amino-3-(4-iodophenyl)propanoic acid is a compelling molecule for IR analysis due to its combination of a primary amine, a carboxylic acid, and a para-substituted aromatic ring. Each of these functional groups gives rise to distinct and predictable absorption bands. In the solid state, as is common for amino acids, the molecule likely exists as a zwitterion, where the acidic proton of the carboxylic acid has been transferred to the basic amino group. This significantly influences the IR spectrum, particularly in the regions of N-H and C=O stretching.

The molecular structure and its key functional groups are illustrated below:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing a Grind Sample b Mix with KBr a->b c Press into Pellet b->c d Acquire Background Spectrum c->d e Acquire Sample Spectrum d->e f Baseline Correction e->f g Peak Picking f->g

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-amino-3-(4-iodophenyl)propanoic Acid

The responsible management of chemical reagents is a cornerstone of modern scientific research, extending from initial procurement to final disposal. For professionals in drug development and chemical synthesis, handling...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical reagents is a cornerstone of modern scientific research, extending from initial procurement to final disposal. For professionals in drug development and chemical synthesis, handling specialized compounds like 3-amino-3-(4-iodophenyl)propanoic acid requires a disposal protocol that is not only compliant with regulations but also grounded in a deep understanding of the compound's chemical nature. This guide provides an in-depth, procedural framework for the safe and environmentally conscious disposal of this halogenated amino acid derivative, ensuring the protection of laboratory personnel and the ecosystem.

Hazard Assessment and Waste Characterization

Structural Analysis:

  • Halogenated Aromatic Ring: The presence of an iodine atom on the phenyl ring places this compound in the category of halogenated organic compounds.[1] Such compounds are often subject to specific disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper treatment.[2][3]

  • Amino Acid Backbone: The propanoic acid and amino group suggest that the compound may exhibit irritant properties, a common characteristic of many amino acid derivatives.[4][5]

Inferred Hazards: Based on data for similar halogenated phenylpropanoic acids, 3-amino-3-(4-iodophenyl)propanoic acid should be handled as a substance that is likely to:

  • Cause skin irritation.[6]

  • Cause serious eye irritation.[6]

  • Cause respiratory tract irritation if inhaled as a dust.[6]

Therefore, all waste containing this compound must be classified as Hazardous Halogenated Organic Waste .[1] This classification is the critical first step that dictates the entire disposal pathway.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that 3-amino-3-(4-iodophenyl)propanoic acid is handled, segregated, and stored in a manner that mitigates risk and complies with established safety standards.[7][8]

Step 1: Assemble and Don Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, a stringent PPE regimen is non-negotiable.[9] All handling and disposal activities must be performed while wearing:

  • Eye Protection: Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations (29 CFR 1910.133).[4][10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected for integrity before use and immediately replaced if compromised.

  • Body Protection: A standard laboratory coat. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: For operations that may generate dust (e.g., weighing, transferring solids, cleaning spills), a NIOSH-approved respirator is necessary.[9]

All preparations for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[11]

Step 2: Waste Segregation

The principle of waste segregation is fundamental to safe laboratory practice.[12][13] Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.

  • Primary Mandate: 3-amino-3-(4-iodophenyl)propanoic acid waste must be collected separately from all other waste streams.[11][14]

  • Segregation Categories:

    • DO NOT mix with non-halogenated organic waste.[1]

    • DO NOT mix with aqueous waste, acids, or bases.[15]

    • DO NOT dispose of in general laboratory trash or down the drain.[9]

This strict segregation prevents complex and hazardous mixtures and simplifies the final disposal process for the licensed waste handler.[14]

Step 3: Containerization and Labeling

Proper containment and clear communication are vital for preventing accidental exposure and ensuring regulatory compliance.[7][16]

  • Container Selection:

    • Use a designated, leak-proof container compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable for solid organic waste.[12][15]

    • The container must have a secure, tight-fitting lid to prevent the release of vapors or dust.[14]

  • Labeling Protocol:

    • The waste container must be clearly and accurately labeled as soon as the first particle of waste is added.[7]

    • The label must include:

      • The words "Hazardous Waste" .

      • The full chemical name: "3-amino-3-(4-iodophenyl)propanoic Acid" . Do not use abbreviations or chemical formulas.[9]

      • A clear indication of the hazards (e.g., "Irritant").

      • The name of the principal investigator or laboratory contact.[15]

      • The date accumulation started.[15]

Step 4: On-Site Storage

Waste containers must be stored safely within the laboratory's designated Satellite Accumulation Area (SAA) pending pickup by a certified disposal service.[15]

  • Location: Store the container in a well-ventilated, secure area away from heat, direct sunlight, and ignition sources.[9][17]

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container (such as a spill tray or bin) to contain any potential leaks.[12][17]

  • Closure: Keep the container lid securely closed at all times, except when actively adding waste.[14]

Step 5: Final Disposal

The ultimate disposal of 3-amino-3-(4-iodophenyl)propanoic acid must be conducted by a licensed and certified hazardous waste disposal company.[9]

  • Treatment Method: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers and afterburners to neutralize harmful combustion byproducts like hydrogen iodide.[3]

  • Regulatory Compliance: Ensure that the chosen disposal vendor operates in full compliance with all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA).[3][18]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 3-amino-3-(4-iodophenyl)propanoic acid.

G Disposal Workflow for 3-amino-3-(4-iodophenyl)propanoic Acid cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: 3-amino-3-(4-iodophenyl)propanoic Acid B Assess Hazards: - Halogenated Organic - Irritant (Skin, Eye, Respiratory) A->B C Don Appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator (if dust) B->C D Characterize as: 'Hazardous Halogenated Organic Solid Waste' C->D E Select Compatible Container (HDPE or Glass) D->E F Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards & Contact Info E->F G Store in Designated SAA (Satellite Accumulation Area) F->G H Use Secondary Containment G->H I Keep Container Securely Closed H->I J Arrange Pickup by Licensed Hazardous Waste Vendor I->J K Vendor Transports to TSDF (Treatment, Storage, and Disposal Facility) J->K L Final Treatment: High-Temperature Incineration K->L

Caption: Decision workflow for safe disposal of 3-amino-3-(4-iodophenyl)propanoic Acid.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.[9]

For Small Spills (Solid):

  • Ensure appropriate PPE is worn, including respiratory protection.

  • Cordon off the area to prevent others from entering.

  • Gently sweep or scoop the solid material into a designated "Halogenated Organic Solid Waste" container. Avoid generating dust.[4][10]

  • Clean the spill area with a suitable solvent (e.g., ethanol), and collect all cleaning materials (wipes, solvent) as hazardous waste in the same container.

  • Report the incident to your laboratory supervisor or safety officer.

For Large Spills:

  • Evacuate the immediate area immediately.

  • Alert others in the vicinity and activate any local alarms.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[8]

  • If safe to do so, close the door to the affected area to contain any dust or vapors.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.[19]

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Wikipedia. (n.d.). Organoiodine chemistry.
  • European Chemicals Agency. (n.d.). 3-(4-Iodophenyl)propanoic acid. PubChem.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
  • Environmental Protection Agency. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety website.
  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [PDF Document].
  • Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - (R)-3-(Fmoc-amino)-3-phenylpropionic acid.
  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet - (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-N-BOC-Amino-3-(4-chlorophenyl)propionic acid.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - 3-Phenylphenol.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3-N-BOC-Amino-3-(4-chlorophenyl)propionic acid.
  • Schmid, D. A., et al. (n.d.). Cross-reactivity among iodinated contrast agents: should we be concerned?
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • Frontiers in Allergy. (n.d.). Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management.
  • Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • PubChem. (n.d.). 3-(4-Iodophenyl)propanoic acid | C9H9IO2 | CID 233238.
  • Garber, K. (2017, April 27).
  • Legal Information Institute, Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • MDPI. (2025, May 30). Hypersensitivity Reactions to Iodinated Contrast Media: A Narrative Review of Current Evidence and Clinical Challenges.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • National Center for Biotechnology Information. (2025, May 7). Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management.
  • BenchChem. (2025). Proper Disposal of 4-(4-Iodophenyl)-3-thiosemicarbazide: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.

Sources

Handling

Personal protective equipment for handling 3-amino-3-(4-iodophenyl)propanoic Acid

Executive Summary & Risk Context As researchers, we often treat amino acid derivatives as benign "building blocks." However, 3-amino-3-(4-iodophenyl)propanoic acid presents a dual challenge: it is a bioactive zwitterion...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

As researchers, we often treat amino acid derivatives as benign "building blocks." However, 3-amino-3-(4-iodophenyl)propanoic acid presents a dual challenge: it is a bioactive zwitterion capable of becoming an airborne irritant, and it contains an aryl iodide moiety prone to homolytic cleavage under UV light.

This guide moves beyond the standard Safety Data Sheet (SDS). It addresses the operational reality of handling this compound in drug discovery workflows (e.g., peptidomimetic synthesis). The primary risks are respiratory sensitization from the powder and chemical burns if the iodine moiety degrades or if the compound is dissolved in penetrating solvents like DMSO or DMF.

Core Safety Directive: Treat this compound as a light-sensitive irritant . All protocols must minimize light exposure to prevent the release of free iodine (


) and radical species, which significantly increase toxicity.

Hazard Profile & PPE Matrix

This compound typically carries the GHS classifications H315 (Skin Irritant) , H319 (Eye Irritant) , and H335 (Respiratory Irritant) .[1] However, the "Self-Validating" safety approach requires we prepare for the worst-case scenario: solution-phase absorption.

PPE Selection Matrix
Protection ZoneSolid State Handling (Weighing/Transfer)Solution Phase (Synthesis/Purification)Rationale & Causality
Hand Protection Single Nitrile (min 0.11 mm thickness)Double Gloving (Laminate inner / Nitrile outer)Why? In solution, carrier solvents (DMF/DMSO) permeate nitrile in <10 mins, dragging the solute with them. Double gloving creates a breakthrough buffer.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Fume Hood (Sash at working height)Why? The zwitterionic powder is electrostatic and easily becomes airborne. N95s are insufficient for chemical vapors if iodine is liberated.
Eye Protection Safety Goggles (Indirect Vent)Safety Glasses (with Side Shields)Why? Goggles prevent powder migration into the eye (corneal abrasion risk). Glasses are sufficient for splash risk only if a sash is between you and the reaction.
Body Defense Standard Lab Coat (Cotton/Poly)Chemical Apron (Tyvek/Polyethylene)Why? Aryl iodides stain skin and fabrics aggressively upon degradation. An apron prevents permanent contamination of personal clothing.

Operational Protocol: The "Amber Path" Workflow

To maintain scientific integrity, this protocol integrates compound stability with personal safety . The iodine-carbon bond is the "weak link" (


 vs 

for Br-C).
Phase 1: Preparation & Weighing
  • Light Discipline: Dim lab lights or use amber sleeves on fluorescent bulbs.

  • Static Control: Amino acids are prone to static charge. Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

    • Self-Validation: If the powder "jumps" or clings to the spatula, your static control is failing. Stop and re-ionize.

  • Containment: Weigh inside a powder containment hood or a fume hood with the sash lowered. Do not weigh on an open bench.

Phase 2: Solubilization (The Critical Risk Point)
  • Solvent Choice: If using DMSO or DMF, assume the barrier of your outer glove is compromised after 15 minutes of contact.

  • Vessel Selection: Use amber glass vials exclusively. If amber glass is unavailable, wrap clear glass in aluminum foil immediately.

  • Dissolution: Add solvent to the powder, not powder to solvent, to minimize aerosolization of the dry solid.

Phase 3: Waste & Disposal
  • Segregation: This is Halogenated Organic Waste .[2]

  • Incompatibility: NEVER mix with strong oxidizers (e.g., Bleach, Peroxides).

    • Mechanism:[3][4][5][6] Oxidizers will strip the iodide, releasing elemental iodine (

      
      ) gas, turning your waste container into a toxic pressure vessel.
      
  • Quenching (Spills): If a spill occurs, treat with 10% Sodium Thiosulfate to reduce any free iodine to harmless iodide before cleaning.

Visualized Workflows (Graphviz)

Diagram 1: The "Amber Path" Handling Workflow

This flowchart illustrates the logical progression from storage to reaction, emphasizing the critical control points for light and static.

HandlingWorkflow Storage Storage (-20°C, Dark) Check Integrity Check (Yellowing = Iodine Release) Storage->Check Retrieve Weighing Weighing (Anti-Static + Fume Hood) Check->Weighing Pass Disposal Halogenated Waste Check->Disposal Fail (Degraded) Solubilization Solubilization (Amber Glass Only) Weighing->Solubilization Add Solvent Reaction Reaction/Use (Inert Atmosphere) Solubilization->Reaction Transfer

Figure 1: Operational workflow ensuring compound stability and user safety. Note the "Integrity Check" step to detect pre-existing iodine liberation.

Diagram 2: PPE Decision Logic

A self-validating logic tree to determine the necessary protection level based on the state of matter.

PPELogic Start Task Assessment State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DMF) State->Liquid RiskSolid Risk: Inhalation/Static Solid->RiskSolid RiskLiquid Risk: Absorption/Permeation Liquid->RiskLiquid ActionSolid REQ: Single Nitrile REQ: Goggles REQ: Fume Hood RiskSolid->ActionSolid ActionLiquid REQ: Double Gloves REQ: Safety Glasses REQ: Amber Glassware RiskLiquid->ActionLiquid

Figure 2: Decision tree for selecting Personal Protective Equipment based on physical state and associated risks.

References & Authority

  • Fisher Scientific. (2025). Safety Data Sheet: (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid. (Analogous halogenated amino acid safety profile). Retrieved from 7

  • CPAchem. (2023). Safety Data Sheet: 3-(3-Hydroxyphenyl)propionic acid. (General beta-amino acid handling). Retrieved from 1[1]

  • Kimberly-Clark Professional. (2024). Nitrile Gloves Chemical Resistance Guide. (Permeation data for Nitrile vs. DMSO/DMF). Retrieved from 8

  • University of Michigan EHS. (2024). Proper Segregation and Disposal of Halogenated Waste. Retrieved from 9

  • BenchChem. (2025). Navigating the Complexities of Fmoc Chemistry Waste. (Specifics on amino acid waste streams). Retrieved from 3

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